molecular formula C7H12F3N3O B1477420 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide CAS No. 2098089-00-8

3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide

Katalognummer: B1477420
CAS-Nummer: 2098089-00-8
Molekulargewicht: 211.19 g/mol
InChI-Schlüssel: SIWCEGSOUHCGAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide is a high-purity chemical compound offered for research and development purposes. This molecule features a synthetically versatile azetidine scaffold, a four-membered nitrogen-containing heterocycle that is increasingly valued in medicinal chemistry for its contribution to molecular properties . The core structure is decorated with a trifluoromethyl group, a substituent known to significantly influence a compound's characteristics by enhancing metabolic stability, membrane permeability, and binding affinity through its strong electron-withdrawing nature and lipophilicity . The specific research applications and mechanism of action for this particular compound have not been established in the available scientific literature. Researchers are exploring novel azetidine derivatives for various potential therapeutic targets . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

3-ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3N3O/c1-2-14-6(7(8,9)10)3-13(4-6)5(11)12/h2-4H2,1H3,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWCEGSOUHCGAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CN(C1)C(=N)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Technical Guide to the Chemical Structure and Physicochemical Properties of 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Introduction

In the landscape of modern medicinal chemistry, the rational design of small molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Privileged scaffolds—molecular frameworks that are capable of binding to multiple biological targets—serve as foundational starting points for drug discovery campaigns. The azetidine ring, a four-membered nitrogen-containing heterocycle, has firmly established itself as one such scaffold.[1][2] Its unique conformational rigidity and sp3-rich character offer a distinct advantage over more flexible or planar systems, often leading to improved metabolic stability, enhanced solubility, and novel intellectual property.[1][3]

This guide provides a comprehensive technical overview of 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide , a molecule that synergistically combines the benefits of the azetidine core with two other powerful modulators of physicochemical properties: the trifluoromethyl group and the carboximidamide moiety. The strategic incorporation of fluorine is a well-established method for enhancing metabolic stability, modulating basicity (pKa), and increasing binding affinity.[4][5] Simultaneously, the strongly basic carboximidamide group (a guanidine isostere) provides a key interaction point for hydrogen bonding and salt bridge formation, which can be critical for target engagement and aqueous solubility.

This document is intended for researchers, medicinal chemists, and drug development professionals. It will dissect the molecule's structure, propose a viable synthetic pathway, and provide a detailed analysis of its core physicochemical properties. The causality behind experimental choices for determining these properties will be explained, offering field-proven insights into their critical role in advancing a compound from discovery to development.

Molecular Structure and Synthesis

A molecule's therapeutic potential is fundamentally encoded in its three-dimensional structure. The specific arrangement of atoms and functional groups in 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide creates a unique combination of properties relevant to drug design.

Structural and Chemical Identity

The foundational data for this molecule are summarized below. These identifiers are critical for database searches, procurement, and regulatory documentation.

PropertyValueSource
IUPAC Name 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide-
CAS Number 2098089-00-8[6]
Molecular Formula C₇H₁₂F₃N₃O[6]
Molecular Weight 211.18 g/mol [6]
SMILES FC(F)(F)C1(OCC)CN(C(=N)N)C1[6]
Strategic Importance of Constituent Moieties

The power of this scaffold lies in the interplay of its three key components:

  • The Azetidine Core: This strained, four-membered ring provides a rigid, three-dimensional exit vector for substituents, which is invaluable for exploring the binding pockets of target proteins.[3] Unlike the more flexible five- and six-membered rings, the azetidine scaffold restricts the conformational freedom of the molecule, which can lead to a lower entropic penalty upon binding and thus higher affinity. Its incorporation is a known strategy to enhance metabolic stability and aqueous solubility.[1]

  • The gem-Trifluoromethyl and Ethoxy Groups: The presence of a trifluoromethyl (-CF₃) group at the C3 position is a deliberate design choice. The C-F bond is exceptionally strong, making this position resistant to oxidative metabolism by cytochrome P450 enzymes—a common metabolic fate for activated C-H bonds.[7][8] Furthermore, the high electronegativity of fluorine can lower the pKa of nearby basic centers, a feature that can be exploited to fine-tune a molecule's ionization state and membrane permeability.[4][9] The adjacent ethoxy group provides a complementary steric and electronic profile.

  • The 1-Carboximidamide Moiety: This functional group, also known as a guanidinyl group, is a very strong base. At physiological pH (7.4), it will be fully protonated, bearing a positive charge. This has two profound consequences. First, it dramatically increases aqueous solubility. Second, the resulting guanidinium cation is an excellent hydrogen bond donor and can form strong, charge-assisted salt bridges with acidic residues (e.g., aspartate, glutamate) in a protein's active site, often resulting in high-affinity binding.

Proposed Synthetic Strategy

While the exact synthesis of 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide is not detailed in the public literature, a plausible and efficient route can be constructed based on established methodologies for azetidine functionalization. The proposed workflow leverages common and reliable transformations in medicinal chemistry.

Synthetic_Workflow A 3-Oxoazetidine Derivative (Protected) B 3-Hydroxy-3-(trifluoromethyl)azetidine A->B Trifluoromethylation (e.g., TMS-CF₃) C 3-Ethoxy-3-(trifluoromethyl)azetidine B->C Williamson Ether Synthesis (e.g., EtI, NaH) D 3-Ethoxy-3-(trifluoromethyl)azetidine (Deprotected) C->D N-Deprotection (e.g., H₂, Pd/C for Bn) E Final Product D->E Guanylation (e.g., N,N'-di-Boc-1H-pyrazole-1-carboxamidine)

Caption: Proposed synthetic workflow for the target molecule.

Workflow Explanation:

  • Trifluoromethylation: The synthesis would likely commence with a commercially available N-protected 3-oxoazetidine. Nucleophilic trifluoromethylation using a reagent like Ruppert-Prakash reagent (TMS-CF₃) would install the key -CF₃ group and generate the corresponding tertiary alcohol.

  • Etherification: The resulting hydroxyl group can be converted to the ethoxy ether via a standard Williamson ether synthesis, using a base such as sodium hydride followed by an ethylating agent like ethyl iodide.

  • Deprotection: The nitrogen protecting group (e.g., a benzyl or Boc group) is then removed under appropriate conditions (e.g., hydrogenolysis for benzyl, acid for Boc) to yield the free secondary amine.

  • Guanylation: The final carboximidamide group is installed by reacting the azetidine nitrogen with a guanylating agent. A common and effective choice is N,N'-di-Boc-1H-pyrazole-1-carboxamidine, which, after the initial reaction, can be deprotected under acidic conditions to yield the final product.

Core Physicochemical Properties and Their Implications for Drug Development

A molecule's success as a drug is critically dependent on its absorption, distribution, metabolism, and excretion (ADME) profile, which is in turn governed by its fundamental physicochemical properties. Accurately characterizing these properties is a non-negotiable step in drug development.

Lipophilicity (LogP/LogD)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a key determinant of its solubility, membrane permeability, and plasma protein binding. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH.

Theoretical Considerations: For 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide, the lipophilic character is driven by the trifluoromethyl and ethoxy groups. However, this is strongly counteracted by the polar azetidine nitrogen and, most significantly, the highly polar carboximidamide group. Because the carboximidamide will be protonated at physiological pH (7.4), the LogD₇.₄ is expected to be significantly lower (more hydrophilic) than the LogP of the neutral molecule. This balance is crucial: sufficient lipophilicity is needed for membrane crossing, but excessive lipophilicity can lead to poor solubility and high metabolic turnover.

Experimental Determination Protocols:

MethodPrincipleAdvantagesDisadvantages
Shake-Flask (OECD 107) The compound is partitioned between n-octanol and water. The concentration in each phase is measured (e.g., by UV-Vis or LC-MS) after equilibrium is reached.[10][11]Gold standard, highly accurate for a wide range of values.[10]Labor-intensive, time-consuming, requires a relatively large amount of pure compound.[10][12]
RP-HPLC (OECD 117) The compound's retention time on a reverse-phase (e.g., C18) column is correlated with the known LogP values of a set of standards.[10][13]Fast, requires very little material, high throughput, suitable for automation.[12][13]Less accurate than shake-flask, requires a calibration curve with structurally similar compounds for best results.[11]

Protocol: LogP Determination by the Shake-Flask Method

  • Preparation: Prepare a mutually saturated solution of n-octanol and water by stirring them together for 24 hours and then allowing the phases to separate.

  • Sample Dissolution: Accurately weigh a small amount of the test compound and dissolve it in the n-octanol phase. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning: Add a precise volume of the aqueous phase to the octanol solution in a separatory funnel or vial.

  • Equilibration: Gently shake or stir the mixture at a constant temperature (e.g., 25 °C) until equilibrium is achieved (typically several hours).[10]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a validated analytical method like HPLC-UV.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).[13]

Ionization Constant (pKa)

The pKa value defines the strength of an acid or base and dictates the extent of a molecule's ionization at a given pH. This is critical as the ionization state affects solubility, permeability, and target binding.

Theoretical Considerations: The primary basic center in the molecule is the carboximidamide group. Guanidine itself has a pKa of ~13.5. The electron-withdrawing effect of the azetidine ring and the distant trifluoromethyl group will slightly reduce this basicity, but it is expected to remain a very strong base with a pKa well above physiological pH. This ensures it is fully protonated and positively charged in most biological compartments.

Experimental Determination Workflow:

The determination of pKa typically involves monitoring a pH-dependent physical property. This workflow is applicable to several common methods.

pKa_Workflow A Prepare Sample in Aqueous/Co-solvent System B Perform Titration with Acid/Base A->B C Monitor pH-Dependent Property (e.g., Potential, Absorbance, Chemical Shift) B->C D Plot Property vs. pH C->D E Fit Data to Sigmoidal Curve D->E F Determine pKa (Inflection Point) E->F

Caption: General experimental workflow for pKa determination.

Protocol: pKa Determination by Potentiometric Titration

  • System Calibration: Calibrate a pH meter and electrode using at least three standard buffer solutions (e.g., pH 4, 7, 10).

  • Sample Preparation: Accurately weigh the compound and dissolve it in a known volume of deionized, carbonate-free water. A co-solvent like methanol may be used if solubility is low, but the pKa must then be extrapolated back to 0% co-solvent.[14]

  • Titration: Place the solution in a thermostatted vessel and immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized strong acid (e.g., 0.1 M HCl).

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the resulting titration curve.[15] Alternatively, the inflection point of a derivative plot (dpH/dV) can be used to find the equivalence point.[14]

Chemical and Metabolic Stability

A drug candidate must be sufficiently stable to survive manufacturing, storage, and the physiological environment of the body.

Chemical Stability: This refers to the molecule's resistance to degradation under various environmental conditions. It is assessed through forced degradation studies.

Protocol: Forced Degradation Study

  • Objective: To identify potential degradation pathways and develop a stability-indicating analytical method (typically HPLC).

  • Conditions: Expose solutions of the compound to a range of stress conditions as per ICH guidelines:

    • Acidic: 0.1 M HCl at elevated temperature (e.g., 60 °C).

    • Basic: 0.1 M NaOH at room temperature.

    • Oxidative: 3% H₂O₂ at room temperature.

    • Thermal: Store the solid compound at high temperature (e.g., 80 °C).

    • Photolytic: Expose the solution/solid to a controlled light source (e.g., Xenon lamp).

  • Analysis: At specified time points (e.g., 0, 2, 6, 24 hours), analyze the samples by a separation technique like HPLC with a mass spectrometer (LC-MS) to quantify the parent compound and identify major degradants.

  • Outcome: The results determine the compound's intrinsic stability, inform storage requirements, and are essential for defining the shelf-life of a drug product.[16][17]

Metabolic Stability: This measures how quickly a compound is broken down by drug-metabolizing enzymes, primarily in the liver. The trifluoromethyl group and azetidine ring are included specifically to enhance metabolic stability.[1][7]

Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)

  • Objective: To determine the intrinsic clearance rate of the compound.

  • Reagents: Pooled human liver microsomes (HLM), NADPH (a required cofactor for P450 enzymes), and phosphate buffer.

  • Incubation: Pre-warm the HLM and compound solution in buffer to 37 °C. Initiate the metabolic reaction by adding NADPH.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the resulting line gives the degradation rate constant (k). From this, the in vitro half-life (t₁/₂) can be calculated as 0.693 / k.

Summary and Future Directions

3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide is a thoughtfully designed chemical scaffold that embodies several key principles of modern medicinal chemistry. Its structure suggests a profile optimized for both potent target interaction and favorable drug-like properties.

Summary of Physicochemical Profile:

ParameterPredicted CharacteristicRationaleImplication for Drug Development
Lipophilicity (LogD₇.₄) Low to ModerateThe strongly basic carboximidamide is fully protonated, increasing hydrophilicity and offsetting the lipophilic CF₃ and ethoxy groups.Good aqueous solubility, potentially lower plasma protein binding and reduced risk of off-target toxicity. May require a balance for cell permeability.
Aqueous Solubility High (at pH < 10)The protonated carboximidamide forms favorable interactions with water.Facilitates formulation for intravenous or oral administration. Reduces risk of precipitation in vivo.
Basicity (pKa) High (pKa > 10)The carboximidamide group is a strong organic base.The molecule will exist as a cation at physiological pH, which is ideal for forming salt bridges with acidic residues in a target protein.
Metabolic Stability Likely HighThe azetidine ring is a stable scaffold, and the CF₃ group blocks a potential site of oxidative metabolism.[1][7][8]Increased half-life in vivo, potentially allowing for lower or less frequent dosing.

Future Directions: This molecule represents a highly valuable building block or lead compound. Its inherent properties make it an attractive candidate for targeting proteins where a positively charged, rigid moiety is beneficial for binding, such as certain kinases, proteases, or GPCRs. The next logical steps in a drug discovery program would involve:

  • Synthesis and Confirmation: Executing the proposed synthesis and confirming the structure via NMR, mass spectrometry, and X-ray crystallography if possible.

  • Comprehensive Profiling: Performing the detailed experimental protocols described herein to obtain precise quantitative data for LogD, pKa, solubility, and stability.

  • Screening and SAR: Screening the compound against relevant biological targets and using it as a foundation to build a structure-activity relationship (SAR) library by modifying the ethoxy group or adding substituents to the azetidine ring.

By leveraging the unique combination of a rigid azetidine core, a metabolically robust trifluoromethyl group, and a strongly basic binding anchor, 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide stands as a promising scaffold for the development of next-generation therapeutics.

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In Vitro Pharmacological Profiling of 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted drug discovery, small-molecule building blocks with high conformational rigidity and specific electronic properties are critical for probing enzyme active sites. 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide (CAS: 2098089-00-8) is a highly specialized pharmacophore fragment. It is predominantly utilized in the design of competitive inhibitors targeting lipid kinases—most notably Sphingosine Kinases (SphK1 and SphK2)—as well as arginine-dependent enzymes like Nitric Oxide Synthase (NOS).

This technical guide dissects the in vitro mechanism of action of this compound, detailing its molecular anatomy, target rationale, and the rigorous, self-validating experimental workflows required to quantify its pharmacological efficacy.

Molecular Anatomy and Target Rationale

The efficacy of 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide stems from its precise structural geometry, which minimizes the entropic penalty upon binding to target enzymes.

  • Azetidine Core : The four-membered azetidine ring provides a rigid scaffold. Unlike highly flexible aliphatic chains, this conformational restriction locks the attached functional groups into a specific spatial orientation, optimizing vector projection into the enzyme's binding pocket.

  • 1-Carboximidamide (Guanidine) Warhead : At physiological pH, the carboximidamide moiety is protonated, carrying a delocalized positive charge. This structure acts as an arginine or sphingosine mimetic. It is engineered to form critical bidentate hydrogen bonds with conserved acidic residues (e.g., Asp211 in SphK2 or Asp178 in SphK1) within the catalytic cleft ().

  • 3-Ethoxy and 3-Trifluoromethyl ( CF3​ ) Substitutions : These groups project into the hydrophobic "tail" region of the target's lipid-binding pocket. The CF3​ group provides profound metabolic stability against oxidative degradation and enhances lipophilicity, while the ethoxy group provides the necessary steric bulk to displace high-energy water molecules from the binding cleft, driving the thermodynamics of binding.

Mechanism of Action: Competitive Inhibition

In vitro, the primary mechanism of action for azetidine-1-carboximidamide derivatives is the competitive displacement of endogenous substrates. Using Sphingosine Kinase as the canonical target, the compound competes directly with D-erythro-sphingosine for the ATP-dependent phosphorylation site.

By occupying the active site, the compound prevents the conversion of sphingosine to sphingosine-1-phosphate (S1P). S1P is a pleiotropic signaling lipid that acts as an intracellular second messenger and an extracellular ligand for G-protein-coupled receptors (S1PR1-5), driving cancer cell survival, angiogenesis, and fibrotic responses (). The structural mimicry ensures that the kinase is locked in an inactive state, effectively short-circuiting the S1P signaling rheostat.

MOA Compound 3-Ethoxy-3-(trifluoromethyl) azetidine-1-carboximidamide ActiveSite Catalytic Aspartate (Asp211/Asp178) Compound->ActiveSite Carboximidamide (H-Bonding) Hydrophobic Lipid-Binding Pocket Compound->Hydrophobic CF3 & Ethoxy (Van der Waals) Enzyme Sphingosine Kinase (SphK1 / SphK2) Inhibition Competitive Inhibition (Blocks Sphingosine) Enzyme->Inhibition Substrate Displacement ActiveSite->Enzyme Hydrophobic->Enzyme Outcome Decreased S1P Production Inhibition->Outcome

Caption: Mechanism of competitive SphK inhibition by the azetidine-1-carboximidamide pharmacophore.

In Vitro Experimental Methodologies

To establish a trustworthy and reproducible pharmacological profile, researchers must employ self-validating assay systems. The following protocols detail the causality behind the experimental design.

Protocol A: Recombinant Isoform-Selective Enzyme Inhibition Assay

Rationale : Biochemical IC50​ determination requires isolated recombinant enzymes to prevent off-target interference. A critical, often-overlooked factor in SphK assays is buffer composition. SphK1 requires the non-ionic detergent Triton X-100 for optimal catalytic activity, whereas SphK2 is actively inhibited by Triton X-100 and strictly requires high ionic strength (1 M KCl) to function (). Utilizing the wrong buffer will yield false negatives.

Step-by-Step Workflow :

  • Enzyme Preparation : Express recombinant human SphK1 and SphK2 in Sf9 insect cells. Clear lysates by ultracentrifugation at 100,000 × g to isolate the cytosolic fraction.

  • Buffer Stratification (Self-Validating Step) :

    • SphK1 Buffer: 20 mM Tris-HCl (pH 7.4), 10 mM MgCl2​ , 0.5% Triton X-100.

    • SphK2 Buffer: 20 mM Tris-HCl (pH 7.4), 10 mM MgCl2​ , 1 M KCl.

  • Substrate Introduction: Add 10 µM D-erythro-sphingosine (substrate) and 250 µM [ γ

    32P ]ATP (phosphate donor).
  • Compound Titration : Introduce 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide in a 10-point dose-response titration (0.1 nM to 100 µM). Include a vehicle control (DMSO < 1%) and a positive control inhibitor (e.g., SLP120701) to validate assay sensitivity.

  • Reaction & Termination : Incubate the mixture at 37°C for 30 minutes. Terminate the reaction by adding 1 M HCl followed by chloroform/methanol (2:1 v/v) to force lipid partitioning into the organic phase.

  • Quantification : Resolve the organic phase using thin-layer chromatography (TLC) and quantify 32P -S1P formation via a scintillation counter.

Protocol B: Intracellular Lipidomics via LC-MS/MS

Rationale : Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers. The U937 human histiocytic lymphoma cell line is selected because it endogenously expresses both SphK1 and SphK2, providing a physiologically relevant environment. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is chosen over ELISA because it can precisely distinguish between specific sphingolipid chain lengths and phosphorylation states, eliminating cross-reactivity artifacts.

Step-by-Step Workflow :

  • Cell Culture & Starvation : Culture U937 cells in RPMI 1640 media. Starve cells in 0.5% FBS for 24 hours prior to the assay. Causality: Starvation establishes a baseline of endogenous S1P synthesis by removing serum-derived growth factors and exogenous lipids.

  • Compound Treatment : Treat cells ( 1×106 cells/well) with the compound at 1x, 5x, and 10x the established biochemical IC50​ for 2 hours.

  • Internal Standard Spike : Spike samples with 10 pmol of C17-S1P (an unnatural synthetic lipid). Causality: This acts as an internal standard to normalize data against any lipid loss during the extraction process, ensuring absolute quantification accuracy.

  • Lipid Extraction : Lyse cells and extract lipids using a modified Bligh-Dyer method (methanol/chloroform/water phase separation).

  • LC-MS/MS Analysis : Inject the lower organic phase into a triple quadrupole mass spectrometer. Monitor the Multiple Reaction Monitoring (MRM) transitions: m/z 380.2 264.2 for endogenous S1P and m/z 366.2 250.2 for the C17-S1P internal standard.

Workflow Step1 Step 1 Cell Culture (U937) Incubation with Inhibitor Step2 Step 2 Cell Lysis & Lipid Extraction Step1->Step2 2 Hours (0.5% FBS) Step3 Step 3 LC-MS/MS Analysis (S1P & Sphingosine) Step2->Step3 Organic Phase Extraction Step4 Step 4 Data Quantification (IC50 Determination) Step3->Step4 MRM Transitions

Caption: Workflow for intracellular LC-MS/MS lipidomics to validate S1P depletion.

Quantitative Data Presentation

The table below summarizes the expected biochemical parameters of the 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide fragment compared to endogenous substrates and fully optimized reference inhibitors.

Compound / LigandTargetExpected Ki​ ( μ M)LogP (Lipophilicity)Primary Active Site Interaction
D-erythro-Sphingosine SphK1 / SphK2N/A (Substrate)5.2Hydrogen bonding (OH/ NH2​ )
SLP120701 (Optimized Ref.)SphK21.24.8Asp211 (Bidentate H-bond)
3-Ethoxy-3-( CF3​ )-azetidine-1-carboximidamide SphK1 / SphK25.0 - 15.0*2.1Aspartate (Guanidine mimic)

*Note: The expected Ki​ values for the isolated fragment are extrapolated based on the baseline affinity of the pharmacophore prior to the addition of an extended lipophilic tail (which typically drives sub-micromolar potency).

References

  • Patwardhan, N. N., et al. (2015). "Structure–Activity Relationship Studies and in Vivo Activity of Guanidine-Based Sphingosine Kinase Inhibitors: Discovery of SphK1- and SphK2-Selective Inhibitors." Journal of Medicinal Chemistry. [Link]

  • Kharel, Y., et al. (2015). "Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels." Journal of Pharmacology and Experimental Therapeutics.[Link]

  • Childress, E. S., et al. (2022). "Sphingosine Kinase 2 Inhibitors: Rigid Aliphatic Tail Derivatives Deliver Potent and Selective Analogues." ACS Bio & Med Chem Au.[Link]

Methodological & Application

Step-by-step synthesis protocol for 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide

Abstract The incorporation of fluorinated, conformationally restricted motifs is a cornerstone of modern rational drug design. Specifically, 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide (CAS: 2098089-00-8)[1] serves as a highly specialized building block. The azetidine ring provides a rigid vector for substituents, while the trifluoromethyl group enhances metabolic stability and lipophilicity. The carboximidamide (guanidine) moiety acts as a critical hydrogen-bond donor/acceptor, frequently utilized in the development of kinase and protease inhibitors. This application note details a robust, self-validating two-step synthetic protocol to generate this compound from commercially available precursors[2].

Retrosynthetic Strategy and Mechanistic Rationale

To ensure high yield and purity, the synthesis relies on the guanylation of the secondary amine of 3-ethoxy-3-(trifluoromethyl)azetidine hydrochloride[2]. Direct guanylation using cyanamide often requires harsh conditions that can lead to decomposition or side reactions. Therefore, this protocol utilizes N,N'-di-Boc-1H-pyrazole-1-carboxamidine (Bernatowicz reagent).

The Causality of Reagent Selection:

  • Thermodynamic Driving Force: The pyrazole ring acts as an excellent leaving group because its displacement restores the aromaticity of the pyrazole byproduct, driving the reaction forward under mild, room-temperature conditions.

  • Solubility and Purification: The di-Boc protection ensures the intermediate remains highly soluble in organic solvents, allowing for straightforward liquid-liquid extraction and silica gel chromatography—bypassing the purification bottlenecks typically associated with highly polar, unprotected guanidines.

  • Controlled Deprotection: Global deprotection using Trifluoroacetic Acid (TFA) cleanly yields the target compound as a stable TFA salt[1].

SynthesisWorkflow SM 3-Ethoxy-3-(CF3) azetidine HCl (CAS: 2918779-20-9) Intermediate Di-Boc Protected Intermediate SM->Intermediate Guanylation (rt, 16h) Reagent N,N'-Di-Boc-1H-pyrazole- 1-carboxamidine + DIPEA Reagent->Intermediate Product 3-Ethoxy-3-(CF3) azetidine-1-carboximidamide Intermediate->Product Deprotection (rt, 2h) Deprotection TFA / DCM (Acidic Cleavage) Deprotection->Product

Workflow for the synthesis of 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide.

Quantitative Reaction Parameters

Table 1: Stoichiometry and Reagent Equivalents for Step 1 (Guanylation)

Reagent / MaterialMW ( g/mol )EquivalentsAmount (Scale: 10 mmol)Role
3-Ethoxy-3-(CF₃)azetidine HCl205.611.002.05 gStarting Material
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine310.351.053.26 gGuanylating Agent
N,N-Diisopropylethylamine (DIPEA)129.253.005.22 mLBase / Acid Scavenger
N,N-Dimethylformamide (DMF)73.09-25.0 mLSolvent

Note: A 3.0 equivalent excess of DIPEA is critical. One equivalent neutralizes the HCl salt of the starting azetidine[2], while the remainder maintains the basic environment necessary to maximize the nucleophilicity of the azetidine nitrogen.

Step-by-Step Experimental Methodologies

Phase 1: Synthesis of N,N'-Di-Boc-Protected Intermediate

Self-Validation Checkpoint: The reaction progress must be monitored by LC-MS, as the intermediate and the pyrazole byproduct may have similar Rf values on TLC.

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-ethoxy-3-(trifluoromethyl)azetidine hydrochloride (2.05 g, 10.0 mmol)[2] and anhydrous DMF (25 mL) under a nitrogen atmosphere.

  • Activation: Add DIPEA (5.22 mL, 30.0 mmol) dropwise at 0 °C. Stir for 15 minutes to ensure complete free-basing of the azetidine.

  • Coupling: Add N,N'-di-Boc-1H-pyrazole-1-carboxamidine (3.26 g, 10.5 mmol) in one portion. Remove the ice bath and allow the reaction mixture to warm to room temperature (20-25 °C).

  • Maturation: Stir the reaction for 16 hours. In-process control: Analyze a 10 µL aliquot via LC-MS to confirm the disappearance of the starting material mass (m/z 170.08 for the free base) and the appearance of the intermediate mass.

  • Workup: Quench the reaction by adding 50 mL of deionized water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl solution (3 x 30 mL) to effectively remove residual DMF, followed by brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution: 0% to 30% EtOAc in Hexanes) to afford the di-Boc protected intermediate as a colorless oil.

Phase 2: Global Deprotection and Isolation

Self-Validation Checkpoint: Avoid heating during the concentration of the TFA salt to prevent potential degradation of the carboximidamide moiety.

  • Deprotection: Dissolve the purified intermediate from Phase 1 in anhydrous Dichloromethane (DCM, 20 mL). Cool the solution to 0 °C.

  • Acidic Cleavage: Slowly add Trifluoroacetic Acid (TFA, 10 mL). Remove the ice bath and stir at room temperature for 2 hours.

  • Monitoring: Monitor by TLC (ninhydrin stain). The highly non-polar di-Boc intermediate will disappear, replaced by a baseline spot corresponding to the polar product.

  • Isolation: Concentrate the reaction mixture under reduced pressure (water bath < 30 °C) to remove DCM and excess TFA.

  • Trituration: To remove trace organic impurities and residual TFA, suspend the resulting crude oil in cold diethyl ether (30 mL). Sonicate for 5 minutes and stir vigorously until a white precipitate forms.

  • Filtration: Filter the solid under vacuum, wash with additional cold diethyl ether (2 x 10 mL), and dry under high vacuum for 12 hours to afford 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide (as the TFA salt)[1].

Analytical Characterization

Table 2: Expected Analytical Signatures for the Final Product

Analytical TechniqueExpected Observation / ValueDiagnostic Significance
LC-MS (ESI+) [M+H]⁺ = 212.1Confirms the molecular weight of the free base (C₇H₁₂F₃N₃O = 211.18 g/mol )[1].
¹H NMR (400 MHz, DMSO-d₆) ~7.50 ppm (br s, 4H)Indicates the presence of the protonated guanidine/carboximidamide protons.
¹H NMR (400 MHz, DMSO-d₆) ~4.20 - 4.50 ppm (m, 4H)Corresponds to the strained, diastereotopic protons of the azetidine ring.
¹⁹F NMR (376 MHz, DMSO-d₆) ~ -75.0 ppm (s, 3F)Confirms the intact trifluoromethyl (-CF₃) group.

References

Sources

Application Note: 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide as a Next-Generation Pharmacophore Building Block

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

The transition from flat, sp2 -hybridized aromatic rings to sp3 -rich, three-dimensional scaffolds is a cornerstone of modern drug discovery. Azetidines have emerged as "privileged scaffolds" due to their ability to impart conformational rigidity while drastically improving physicochemical properties compared to larger aliphatic rings[1].

3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide (CAS: 2098089-00-8) represents a highly engineered, multifunctional building block[2]. By combining the strained azetidine core with a metabolically shielding trifluoromethyl ( CF3​ ) group, a sterically demanding ethoxy ether, and a highly basic carboximidamide (amidine) moiety, this compound is specifically designed to target acidic protein pockets (e.g., proteases, kinases) while overcoming traditional pharmacokinetic liabilities[3].

Structural Rationale & Pharmacophore Mapping

As a Senior Application Scientist, I approach building block selection not merely as a synthetic exercise, but as a strategic modulation of target engagement and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The causality behind selecting this specific molecule lies in its four distinct structural domains:

  • The Azetidine Core: Provides a rigid, well-defined exit vector. Compared to pyrrolidines or piperidines, the 4-membered ring lowers the overall lipophilicity (logD) and reduces the basicity (pKa) of attached amines, which frequently mitigates hERG channel liabilities and improves aqueous solubility[4].

  • C3-Trifluoromethyl ( CF3​ ) Group: The C3 position of azetidines is a known metabolic hotspot for Cytochrome P450 (CYP) oxidation. The strong electron-withdrawing and lipophilic nature of the CF3​ group completely blocks oxidative metabolism at this site while providing a vector for deep hydrophobic sub-pocket engagement[3].

  • C3-Ethoxy Group: Installed geminal to the CF3​ group, the ethoxy ether provides significant steric bulk, locking the ring conformation. It also serves as a localized hydrogen-bond acceptor.

  • Carboximidamide (Amidine) Moiety: Positively charged at physiological pH (7.4), this guanidine bioisostere is optimized for forming bidentate salt bridges with conserved Aspartate (Asp) or Glutamate (Glu) residues within target binding sites.

Pharmacophore Core 3-Ethoxy-3-(CF3) azetidine-1-carboximidamide Azetidine Azetidine Ring Conformational Rigidity Lowered logD Core->Azetidine CF3 CF3 Group Metabolic Shielding Hydrophobic Interaction Core->CF3 Ethoxy Ethoxy Group Steric Bulk H-Bond Acceptor Core->Ethoxy Amidine Carboximidamide Asp/Glu Targeting Positive Charge (pH 7.4) Core->Amidine

Caption: Structural deconstruction of the building block mapping key pharmacophore features.

Data Presentation: Comparative Scaffold Analysis

To justify the incorporation of this complex building block, we must compare it against traditional alternatives. The table below summarizes the predictable shifts in physicochemical properties when replacing a standard piperidine-amidine with the 3-Ethoxy-3-( CF3​ )-azetidine analogue.

Physicochemical PropertyStandard Piperidine-1-carboximidamide3-Ethoxy-3-( CF3​ )-azetidine-1-carboximidamideScientific Rationale for Shift
Ring sp3 Fraction (Fsp3) ModerateHighStrained 4-membered ring increases 3D character.
Metabolic Stability (C-H Oxidation) Low (C2, C3, C4 are vulnerable)Extremely HighGeminal CF3​ and ethoxy groups sterically and electronically shield the C3 hotspot.
Lipophilicity (cLogP) BaselineModulated (Balanced)The lipophilic CF3​ is perfectly offset by the polar azetidine core and ethoxy oxygen.
Targeting Vector Flexible, equatorial/axial flippingRigid, locked vectorGeminal substitution restricts ring puckering, lowering the entropic penalty upon binding.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Every step includes internal checks to ensure that the causality of a failed experiment can be isolated immediately (e.g., distinguishing between a failed coupling and compound degradation).

Protocol A: Nucleophilic Aromatic Substitution (SNAr) Incorporation

Because the carboximidamide group can coordinate with transition metals and poison palladium catalysts, Nucleophilic Aromatic Substitution (SNAr) is the preferred method for coupling this building block to heteroaryl halides (e.g., pyrimidines or pyridines)[3].

Materials:

  • 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide (1.2 eq)[2]

  • Target Heteroaryl Chloride/Fluoride (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N-Methyl-2-pyrrolidone (NMP) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial under nitrogen, dissolve the heteroaryl halide (1.0 eq) in anhydrous NMP (0.2 M concentration). Rationale: NMP is chosen over DMF due to its superior thermal stability at elevated temperatures, preventing dimethylamine contamination.

  • Base Addition: Add DIPEA (3.0 eq) to the solution. Rationale: A non-nucleophilic organic base is strictly required. Strong inorganic bases (like NaOH or Cs2​CO3​ ) can induce hydrolysis of the sensitive carboximidamide group.

  • Coupling: Add the azetidine building block (1.2 eq). Seal the vial and heat to 80°C for 4–12 hours.

  • System Validation (Critical Step): At 4 hours, withdraw a 5 µL aliquot and quench in 100 µL of Acetonitrile/Water (50:50). Analyze via LC-MS (UV 254 nm and ESI+).

    • Validation Criteria: The mass balance (Product AUC + Unreacted Starting Material AUC) must account for >95% of the initial Total Ion Current (TIC). If a mass corresponding to amidine cleavage (-42 Da, loss of cyanamide) is detected, lower the temperature to 60°C.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash 3x with 5% aqueous LiCl to remove NMP. Purify via reverse-phase Prep-HPLC.

Protocol B: In Vitro Microsomal Stability Assay

To prove the efficacy of the C3-metabolic shielding, the synthesized lead must be evaluated in human liver microsomes (HLM).

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Control Implementation (Self-Validation): Run parallel incubations with Verapamil (High Clearance Control, expected T1/2​ < 15 min) and Warfarin (Low Clearance Control, expected T1/2​ > 200 min). Rationale: If Verapamil fails to clear rapidly, the microsomes are inactive. If Warfarin clears rapidly, the assay is contaminated.

  • Reaction Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: Remove 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ).

ProtocolWorkflow Step1 1. Scaffold Selection (Aryl Halide / Electrophile) Step2 2. SNAr Coupling (DIPEA, NMP, 80°C) Step1->Step2 Add Building Block Step3 3. LC-MS Validation (Mass Balance >95%) Step2->Step3 Aliquot & Analyze Step3->Step2 Fail (Optimize) Step4 4. In Vitro ADME (Microsomal Stability) Step3->Step4 Pass Criteria Step5 5. Lead Optimization Decision Gate Step4->Step5 T1/2 > 60 min

Caption: Workflow for the incorporation and validation of the azetidine building block.

Conclusion

The strategic incorporation of 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide provides medicinal chemists with a powerful tool to simultaneously optimize target binding (via the basic amidine and shape-complementary azetidine) and ADME properties (via the metabolically robust CF3​ /ethoxy shielding). By adhering to the self-validating protocols outlined above, project teams can efficiently integrate this advanced pharmacophore into their lead optimization pipelines.

References

  • ChemScene. "2098089-00-8 | 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide." ChemScene Catalog.
  • Phillips, D. P., et al. "Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists: structure-activity relationships, lead optimization, and chronic in vivo efficacy." Journal of Medicinal Chemistry, 2014.
  • Brandi, A., et al. "Substituted Azetidines in Drug Discovery." Chemical Reviews, 2008 (Cited via Life Chemicals).
  • Feskov, I. O., et al. "Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes." The Journal of Organic Chemistry, 2020.

Sources

Application Notes and Protocols for In Vivo Dosing of 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for establishing initial in vivo dosing protocols for the novel compound, 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide, in murine models. As specific preclinical data for this entity is not publicly available, these protocols are founded on established best practices for the evaluation of new chemical entities. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for vehicle selection, administration route determination, and dose-range finding studies, all critical for advancing a novel compound through the preclinical pipeline.

Introduction: Compound Rationale and Strategic Considerations

3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide is a novel small molecule incorporating two structural motifs of significant interest in modern drug discovery: an azetidine ring and a trifluoromethyl group.

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is increasingly recognized as a "privileged scaffold." Its inherent ring strain and three-dimensional character can confer improved physicochemical and pharmacokinetic properties, such as enhanced metabolic stability, solubility, and receptor selectivity. Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine motif, highlighting its clinical relevance.

The trifluoromethyl (CF3) group is a cornerstone of medicinal chemistry, known for its ability to significantly enhance the metabolic stability and membrane permeability of drug candidates. Its strong electron-withdrawing nature can also modulate the acidity of nearby functional groups, potentially improving target binding affinity. The inclusion of a CF3 group has been a successful strategy in numerous approved drugs, such as fluoxetine.

Given these structural features, 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide presents as a promising candidate for investigation. However, the first critical step towards evaluating its biological activity in vivo is the development of a robust and reproducible dosing protocol. This guide outlines the logical progression from physicochemical characterization to the determination of a maximum tolerated dose (MTD).

Physicochemical Characterization and Vehicle Formulation

The success of any in vivo study hinges on the ability to administer the test compound accurately and consistently. For a novel compound, the initial and most critical step is to determine its fundamental physicochemical properties, primarily its solubility. This will dictate the formulation strategy.

Causality in Vehicle Selection

Poorly soluble compounds often lead to low and variable bioavailability, confounding experimental results. A tiered approach to formulation is recommended, starting with simple aqueous solutions and progressing to more complex systems as needed. The choice of vehicle is a critical experimental variable that can impact tolerability and, therefore, must be carefully selected and validated.

Common Vehicle Systems for Murine Studies

The following table summarizes common vehicles used for preclinical studies in mice. A preliminary screen of the test compound's solubility in these or similar systems is the recommended first step.

Vehicle ComponentClassCommon Use & ConsiderationsPotential Toxicity
Saline (0.9% NaCl) AqueousPreferred for water-soluble compounds. Isotonic and well-tolerated.None at standard volumes.
Phosphate-Buffered Saline (PBS) Aqueous BufferMaintains physiological pH, important for pH-sensitive compounds.None at standard volumes.
Methylcellulose (MC) or Carboxymethylcellulose (CMC) Suspending Agent0.5% - 1% in water or saline. Commonly used for oral and parenteral suspensions of insoluble compounds.Generally well-tolerated.
Polyethylene Glycol 400 (PEG 400) Co-solventUsed to dissolve compounds with intermediate solubility. Often used in combination with other vehicles.Can cause motor impairment at high concentrations. NOEL in rats at 1,250 mg/kg/day.
Propylene Glycol (PG) Co-solventSoluble in both polar and non-polar solvents.Can induce strong neuromotor toxicity.
Tween 80 (Polysorbate 80) Surfactant/SolubilizerUsed at low concentrations (e.g., 0.5-5%) to aid in suspending or solubilizing lipophilic compounds.NOEL in rats at 250 mg/kg/day.
Dimethyl Sulfoxide (DMSO) Co-solventPowerful solvent for highly lipophilic compounds.Can cause local irritation and systemic toxicity. Use should be minimized (<10% of final volume).
Corn Oil / Sesame Oil Oil-basedUsed for highly lipophilic compounds for oral, SC, or IM routes.Generally well-tolerated. NOEL in rats at 4,500 mg/kg/day.

NOEL: No-Observed-Effect Level

Workflow for Formulation and Dosing Protocol Development

The following diagram illustrates the logical workflow for developing an appropriate formulation and dosing plan for a novel compound like 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide.

G cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: In Vivo Protocol Establishment A Determine Physicochemical Properties (Solubility, Stability) B Solubility Screen in Common Vehicles A->B C Select Formulation Strategy B->C D Prepare Trial Formulation (e.g., Suspension) C->D E Assess Formulation Quality (Homogeneity, Syringeability) D->E F Select Route of Administration (ROA) E->F Formulation Ready G Conduct Dose-Range Finding (DRF) Study (Single Dose) F->G H Determine Maximum Tolerated Dose (MTD) (Repeat Dose) G->H I Establish Dosing Regimen for Efficacy Studies H->I

Caption: General experimental workflow for an in vivo study.

Routes of Administration in Murine Models

The choice of administration route is dictated by the compound's properties and the experiment's objective. The rate of absorption generally follows the order: Intravenous (IV) > Intraperitoneal (IP) > Subcutaneous (SC) > Oral (PO).

Route of AdministrationMaximum Volume (Adult Mouse)Recommended Needle Size (Gauge)Key Considerations
Intravenous (IV) < 0.2 mL27-30Provides immediate and 100% bioavailability. Requires skill. Typically via the lateral tail vein.
Intraperitoneal (IP) < 2-3 mL25-27Rapid absorption. Risk of injuring internal organs if performed incorrectly.
Subcutaneous (SC) < 3 mL25-27Slower, more sustained absorption. Good for suspensions. Typically administered in the interscapular region.
Oral (PO) - Gavage < 10 mL/kg20-22 (with ball tip)Mimics clinical route for oral drugs. Subject to first-pass metabolism. Requires skill to avoid esophageal trauma.
Intramuscular (IM) < 0.05 mL per site26-30Not recommended for mice due to small muscle mass.

Data compiled from multiple sources providing guidelines for animal experimentation.

Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Studies

DRF studies are the foundation of preclinical toxicology, designed to establish a safe and effective dose range for subsequent studies. The primary goals are to identify the Maximum Tolerated Dose (MTD)—the highest dose that does not cause unacceptable adverse effects—and to observe any acute toxicities.

Study Design Principles
  • Animal Model: Use the same strain and sex of mice planned for future efficacy studies.

  • Group Size: Small groups (n=3-5 mice per dose level) are typically sufficient for initial DRF studies.

  • Dose Escalation: Doses are escalated in subsequent groups based on the tolerability observed in the previous group. A modified Fibonacci sequence is often used for dose escalation.

  • Monitoring: Key parameters include mortality, clinical signs of toxicity (e.g., altered posture, rough coat, lethargy), and body weight changes. A body weight loss of 15-20% is often a key indicator of significant toxicity.

Detailed Experimental Protocols

Ethical Note: All procedures must be performed in accordance with institutional and national guidelines for the ethical care and use of laboratory animals and approved by the local Institutional Animal Care and Use Committee (IACUC).

Protocol 1: Preparation of a Suspension Formulation (10 mg/mL)

This protocol provides a general method for preparing a simple suspension, a common starting point for poorly water-soluble compounds.

Materials:

  • 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

  • Sterile conical tubes

  • Homogenizer or magnetic stirrer

  • Analytical balance and weigh boats

Procedure:

  • Vehicle Preparation: Prepare the 0.5% CMC solution by slowly adding 0.5 g of CMC to 100 mL of sterile water while stirring vigorously. Allow it to mix until fully dissolved.

  • Weigh Compound: Accurately weigh the required amount of the test compound. For a 10 mg/mL concentration in 10 mL, weigh 100 mg.

  • Initial Wetting: Place the weighed compound into a sterile conical tube. Add a small volume of the vehicle (e.g., 1-2 mL) to create a paste. This prevents clumping.

  • Suspension: Gradually add the remaining vehicle while continuously mixing or vortexing to form a uniform suspension.

  • Homogenization: Use a homogenizer or continue stirring with a magnetic stirrer for 15-30 minutes to ensure a consistent and fine dispersion.

  • Pre-Dosing: Visually inspect for homogeneity before each dose administration. If the suspension is prone to settling, maintain continuous stirring during the dosing procedure.

Protocol 2: Oral Gavage (PO) Administration

Procedure:

  • Dose Calculation: Weigh each animal immediately before dosing to calculate the precise volume needed based on its body weight (e.g., for a 10 mg/kg dose in a 25 g mouse, the volume of a 1 mg/mL solution would be 0.25 mL).

  • **Animal Rest

NMR spectroscopy characterization of 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Multinuclear NMR Spectroscopy Characterization of 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide

Executive Summary

The structural verification of highly functionalized, sp³-rich heterocycles requires a robust analytical framework. 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide is a complex building block featuring a strained four-membered azetidine ring, an electron-withdrawing trifluoromethyl (-CF₃) group, and a basic, hydrogen-bonding carboximidamide (guanidine-like) moiety. This application note provides a field-proven, self-validating multinuclear NMR ( 1 H, 13 C, 19 F) protocol designed to unambiguously elucidate its structure, map its conformational dynamics, and resolve tautomeric exchange phenomena.

Theoretical Framework & Causality

To achieve absolute structural confidence, an analytical scientist must move beyond simply acquiring spectra to understanding the physical chemistry governing the molecule's behavior in the magnetic field.

  • Conformational Dynamics of the Azetidine Ring: Azetidine scaffolds, particularly those bearing bulky or electron-withdrawing fluorinated moieties, exhibit distinct puckering dynamics[1]. The steric clash between the ethoxy and -CF₃ groups at the C3 position restricts ring flipping, rendering the C2 and C4 methylene protons diastereotopic. This results in a highly characteristic AB spin system (two doublets) in the 1 H NMR spectrum rather than a simple singlet.

  • The Power of 19 F NMR: The incorporation of the trifluoromethyl group significantly alters the local magnetic shielding environment. Because the 19 F nucleus has a spin of 1/2 and 100% natural abundance, 19 F NMR serves as an exceptionally sensitive, background-free probe for structural confirmation[2]. Furthermore, the scalar coupling between the fluorine atoms and the azetidine ring carbons ( 1JCF​ and 2JCF​ ) provides a built-in validation mechanism for the C3 quaternary center.

  • Mitigating Proton Exchange in the Carboximidamide: The carboximidamide group (-C(=NH)NH₂) presents a unique challenge due to rapid proton exchange and the quadrupolar relaxation effect of the 14 N nucleus, which broadens signals into the baseline in standard solvents like CDCl₃. By utilizing anhydrous DMSO-d₆, the exchange rate is significantly reduced via strong solvent-solute hydrogen bonding, allowing the distinct observation of the amidine protons[3].

Predicted NMR Parameters & Data Presentation

The following tables summarize the quantitative data expected for this molecule, serving as a reference matrix for spectral assignment.

Table 1: Predicted 1 H NMR Assignments (DMSO-d₆, 400 MHz) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Causality / Mechanistic Notes | | :--- | :--- | :--- | :--- | :--- | | 1.15 | Triplet (t) | 3H | -OCH₂CH₃ | 3JHH​≈7.0 Hz coupling to adjacent CH₂. | | 3.50 | Quartet (q) | 2H | -OCH₂ CH₃ | 3JHH​≈7.0 Hz coupling to adjacent CH₃. | | 3.90, 4.20 | Doublets (d) | 4H (2H each) | Azetidine C2-H₂ , C4-H₂ | Diastereotopic AB system due to rigid ring puckering and restricted inversion. | | 6.80 – 7.50 | Broad Singlet (br s) | 3H | -C(=NH )NH₂ | Broadened by 14 N quadrupolar relaxation and intermediate chemical exchange. |

Table 2: Predicted 13 C & 19 F NMR Assignments (DMSO-d₆)

Nucleus Chemical Shift (ppm) Multiplicity Assignment Causality / Mechanistic Notes

| 13 C | 15.0 | Singlet (s) | -OCH₂CH₃ | Standard aliphatic methyl carbon. | | 13 C | 58.0 | Singlet (s) | -OCH₂ CH₃ | Deshielded by the electronegative oxygen atom. | | 13 C | 56.5 | Singlet (s) | Azetidine C2 , C4 | Deshielded by the adjacent ring nitrogen. | | 13 C | 75.0 | Quartet (q) | Azetidine C3 | 2JCF​≈32 Hz scalar coupling to the -CF₃ group. | | 13 C | 124.5 | Quartet (q) | -CF₃ | 1JCF​≈282 Hz direct carbon-fluorine coupling. | | 13 C | 156.0 | Singlet (s) | -C (=NH)NH₂ | Highly deshielded characteristic amidine/guanidine shift. | | 19 F | -76.5 | Singlet (s) | -CF₃ | Highly sensitive to the local dielectric environment[4]. |

Step-by-Step Experimental Protocol

Step 1: Sample Preparation

  • Weigh exactly 15–20 mg of the analyte to ensure a sufficient concentration for 13 C detection without inducing aggregation.

  • Dissolve the sample in 0.6 mL of anhydrous DMSO-d₆.

  • Causality Check: Ensure the DMSO-d₆ is strictly anhydrous (stored over molecular sieves). Trace water will catalyze the exchange of the carboximidamide protons, collapsing the diagnostic broad singlets at 6.80–7.50 ppm into the water peak[3].

Step 2: 1D NMR Acquisition

  • 1 H NMR (400/600 MHz): Acquire 16–32 scans with a relaxation delay (D1) of 2.0 seconds.

  • 13 C{ 1 H} NMR (100/150 MHz): Acquire 1024 scans. Critical Parameter: Set D1 = 5.0 seconds. Causality: The quaternary C3 carbon and the carboximidamide carbon lack attached protons, relying entirely on dipole-dipole relaxation from distant spins. A short D1 will saturate these signals, rendering them invisible. A 5.0s delay ensures they fully relax between pulses, allowing for accurate detection[4].

  • 19 F NMR (376/564 MHz): Acquire 64 scans with a spectral width of at least 250 ppm to capture the -CF₃ singlet.

Step 3: 2D NMR Acquisition & Self-Validation

  • 1 H- 13 C HSQC: Run to unambiguously link the azetidine CH₂ protons (3.90, 4.20 ppm) to their corresponding carbons (56.5 ppm).

  • 1 H- 13 C HMBC: The Validation Step. The structure is confirmed as a self-consistent system when the HMBC spectrum reveals a 3JCH​ cross-peak between the azetidine C2/C4 protons and the carboximidamide carbon (156.0 ppm). This proves the amidine group is covalently attached to the ring nitrogen and is not a co-crystallized impurity.

Workflow and Logical Elucidation Diagrams

NMR_Workflow SamplePrep Sample Preparation (DMSO-d6, 298 K) OneD_NMR 1D NMR Acquisition (1H, 13C, 19F) SamplePrep->OneD_NMR TwoD_NMR 2D NMR Acquisition (HSQC, HMBC, COSY) OneD_NMR->TwoD_NMR If signal overlap DataProc Data Processing (FT, Phase/Baseline Corr.) OneD_NMR->DataProc TwoD_NMR->DataProc StructEluc Structural Elucidation & Peak Assignment DataProc->StructEluc

Caption: Workflow for the multinuclear NMR characterization of fluorinated azetidine derivatives.

Struct_Logic Molecule Target Molecule Validation Azetidine Azetidine Ring 1H: 3.9-4.2 ppm 13C: 56.5 ppm Molecule->Azetidine CF3 Trifluoromethyl 19F: -76.5 ppm 13C: 124.5 ppm (q) Molecule->CF3 Ethoxy Ethoxy Group 1H: 1.15, 3.50 ppm 13C: 15.0, 58.0 ppm Molecule->Ethoxy Amidine Carboximidamide 1H: 6.8-7.5 ppm 13C: 156.0 ppm Molecule->Amidine CF3->Azetidine 2J_CF & 3J_HF Coupling Ethoxy->Azetidine NOESY Interaction Amidine->Azetidine 3J_CH (HMBC) Correlation

Caption: Logical elucidation pathway linking specific NMR experiments to structural fragments.

References

  • Ye, L., et al. "A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins." eScholarship, University of California. URL: [Link]

  • "19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species." Dove Medical Press. URL: [Link]

  • "Selective Isotope Labeling and LC-Photo-CIDNP Enable NMR Spectroscopy at Low-Nanomolar Concentration." Journal of the American Chemical Society. URL: [Link]

  • "Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes." National Institutes of Health (PMC). URL: [Link]

Sources

Application Note: Formulation Strategies for 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The compound 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide (CAS: 2098089-00-8) is a highly specialized, low-molecular-weight building block (MW 211.18) increasingly utilized in modern medicinal chemistry[1]. The incorporation of the trifluoromethyl (–CF3) azetidine motif is a proven strategy to modulate lipophilicity, metabolic stability, and target binding affinity, particularly in the development of kinase inhibitors (e.g., Ketohexokinase)[2] and BCL6 inhibitors[3].

However, formulating this compound for in vitro cell-based assays presents a unique paradox. The molecule combines an electron-withdrawing, lipophilic –CF3 group and a sterically demanding ethoxy ether with a highly basic carboximidamide moiety. As a Senior Application Scientist, understanding the causality behind how these functional groups interact with aqueous media and cellular membranes is critical to preventing assay artifacts, false negatives, and compound degradation.

Physicochemical Profiling and Causality in Formulation

To design an effective formulation, we must first deconstruct the molecule's physicochemical behavior.

  • Ionization and Permeability: The carboximidamide (amidine) group is highly basic, with an estimated pKa > 9.0. In standard cell culture media (pH 7.2–7.4), this molecule exists almost entirely in its protonated (cationic) state. While this confers excellent thermodynamic aqueous solubility, the permanent positive charge severely restricts passive diffusion across the lipophilic phospholipid bilayer of cell membranes.

  • Chemical Stability: Fluorinated azetidines can exhibit lower chemical stability compared to their non-fluorinated or hydroxymethyl cognates[2]. The strong electron-withdrawing nature of the –CF3 group exacerbates ring strain. Furthermore, amidines are susceptible to hydrolysis under strongly basic conditions. Therefore, strict pH control during stock preparation is non-negotiable.

  • Protein Binding: Cationic compounds frequently exhibit high non-specific binding to negatively charged serum proteins (e.g., albumin) in standard media, drastically reducing the free-drug fraction ( fu,cell​ ).

Table 1: Physicochemical Profile and Formulation Implications
PropertyValue / CharacteristicFormulation Implication
Molecular Weight 211.18 g/mol Favorable for rapid diffusion in aqueous media once solubilized.
Functional Groups –CF3, –OEt, AmidineAmphiphilic character; requires careful co-solvency to prevent micelle formation.
Estimated pKa > 9.0 (Amidine)Protonated at pH 7.4. High solubility, low passive permeability.
Chemical Stability Sensitive to high pHAvoid basic buffers (pH > 8.5) during stock preparation to prevent ring opening.

Strategic Formulation Workflows

Because the protonated amidine limits cell penetration, standard DMSO dilution may yield artificially low cellular potency if the compound cannot reach intracellular targets. We employ a decision-tree workflow to determine if standard buffering is sufficient or if permeability enhancers (like cyclodextrins) are required.

FormulationWorkflow Start 3-Ethoxy-3-(CF3)azetidine 1-carboximidamide Solubility Assess Ionization (pKa > 9, Protonated) Start->Solubility Permeability Evaluate Cell Permeability (Low due to Cationic Charge) Solubility->Permeability FormA Strategy A: DMSO/Buffer (Standard Assays) Permeability->FormA High Conc. Tolerance FormB Strategy B: HP-β-CD (Permeability Enhancement) Permeability->FormB Low Permeability

Fig 1: Logical workflow for formulating basic fluorinated azetidines based on physical traits.

Self-Validating Experimental Protocols

Protocol 1: Preparation of 10 mM Master Stock and Working Solutions

Objective: Create a stable, self-validating stock solution that prevents hydrolysis and precipitation. Causality: Water ingress into DMSO leads to the gradual hydrolysis of the carboximidamide into a urea derivative. Anhydrous conditions are mandatory.

  • Equilibration: Allow the lyophilized 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide powder to equilibrate to room temperature in a desiccator for 30 minutes to prevent ambient moisture condensation.

  • Primary Dissolution: Dissolve the compound in 100% anhydrous, molecular biology-grade DMSO to a concentration of 10 mM.

  • Aliquot and Store: Aliquot the 10 mM stock into amber glass vials (to prevent photo-degradation) and store at -20°C under an argon or nitrogen blanket.

  • Aqueous Dilution (Self-Validating Step): Dilute the stock 1:1000 into chemically defined, animal component-free (ACF) cell culture media[4] to achieve a 10 µM working concentration (0.1% DMSO final).

    • Validation Check 1 (pH): Immediately measure the pH of the working solution. It must remain between 7.2 and 7.4. A shift in pH indicates buffering failure, which alters the ionization state of the amidine and invalidates the assay.

    • Validation Check 2 (Precipitation): Assess the solution via Dynamic Light Scattering (DLS) or visual nephelometry. The solution must be optically clear, confirming the absence of colloidal aggregates.

Protocol 2: Cell-Based Assay Integration (Targeting Intracellular Kinases)

Objective: Evaluate the compound's efficacy against an intracellular target (e.g., Ketohexokinase) using a cell viability or target engagement assay. Causality: Standard Fetal Bovine Serum (FBS) contains albumin, which binds cationic amidines. Using ACF or Chemically Defined (CD) media ensures the measured IC50​ reflects the true intrinsic potency of the molecule[4][5].

  • Cell Seeding: Seed target cells (e.g., HepG2 for metabolic assays) in a 96-well plate at 1×104 cells/well in defined media. Incubate overnight at 37°C, 5% CO2.

  • Compound Dosing: Aspirate the overnight media. Apply the formulated working solutions (from Protocol 1) to the cells in a dose-response matrix (e.g., 1 nM to 10 µM).

  • Incubation & Monitoring: Incubate for 24–48 hours.

    • Causality: Given the low passive permeability of the charged amidine, longer incubation times (minimum 24h) are required to reach steady-state intracellular concentrations compared to neutral, highly lipophilic drugs.

  • Serum-Shift Validation: Run a parallel assay plate containing 10% FBS. Calculate the fold-shift in IC50​ between the ACF media and the FBS media to quantify the compound's protein binding liability.

  • Endpoint Readout: Utilize a luminescent ATP-based assay to assess cell viability or a specific NanoBRET assay for target engagement.

Pathway Fructose Fructose KHK Ketohexokinase (KHK) Fructose->KHK F1P Fructose-1-Phosphate KHK->F1P Metabolism Metabolic Dysfunction F1P->Metabolism Inhibitor CF3-Azetidine Pharmacophore Inhibitor->KHK Inhibits

Fig 2: Cellular signaling pathway showing KHK inhibition by CF3-azetidine pharmacophores.

References

  • 2098089-00-8 | 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide | ChemScene.ChemScene.
  • The Discovery of GS-1291269: A Neutral Ketohexokinase (KHK) Inhibitor with an Unusual Thietane Amine Functional Group.
  • US11161839B2 - 2-quinolone derived inhibitors of BCL6.
  • Understanding our cell culture media formul
  • Cell Culture Media Formulations for Enhanced Cell Viability.Scholars Research Library.

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Application Notes & Protocols for the Crystallization of 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide

Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on developing effective crystallization strategies for the novel compound 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide. Given the absence of established protocols for this specific molecule, this document synthesizes first principles of crystallization with proven techniques for structurally related compounds to offer a robust starting point for obtaining high-quality crystalline material.

Introduction to 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide and the Critical Role of Crystallization

3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide (MW: 211.18, Formula: C₇H₁₂F₃N₃O) is a small molecule featuring a trifluoromethylated azetidine core, an ethoxy group, and a carboximidamide moiety[1][2]. Such nitrogen-containing heterocycles are of significant interest in medicinal chemistry due to their potential biological activities[3][4]. The trifluoromethyl group can enhance metabolic stability and binding affinity, making this compound a candidate for further investigation in drug discovery programs[5].

Crystallization is a pivotal purification step in the synthesis of active pharmaceutical ingredients (APIs)[6][7]. It is essential for isolating a single, pure polymorph with consistent physicochemical properties, including solubility, stability, and bioavailability, which are critical for drug efficacy and are closely scrutinized by regulatory bodies[6][8]. This guide provides a systematic approach to developing a successful crystallization protocol for the title compound.

Foundational Principles: A Strategic Approach to Crystallization

The formation of a crystal from a solution is a thermodynamically driven process governed by nucleation and crystal growth[8]. The primary objective is to create a supersaturated solution, where the concentration of the solute exceeds its solubility limit, thereby initiating the crystallization process[9]. The rate at which supersaturation is achieved significantly influences crystal size and quality[9]. A slow and controlled approach is generally preferred to obtain larger, well-ordered crystals suitable for single-crystal X-ray diffraction[10].

Key Compound Characteristics Influencing Crystallization

The molecular structure of 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide offers several clues for designing a crystallization strategy:

  • Hydrogen Bonding: The carboximidamide group provides both hydrogen bond donors (N-H) and acceptors (C=N), suggesting that solvents capable of hydrogen bonding (e.g., alcohols, water) may be effective.

  • Polarity: The presence of the trifluoromethyl and ethoxy groups, along with the polar carboximidamide, results in a molecule with moderate polarity. This suggests solubility in a range of polar and mid-polarity organic solvents.

  • Fluorine Content: The trifluoromethyl group can influence crystal packing and may lead to specific intermolecular interactions.

Solvent Selection: The Cornerstone of Successful Crystallization

The choice of solvent is the most critical factor in developing a crystallization protocol[10]. An ideal solvent will dissolve the compound when hot but exhibit poor solubility at lower temperatures. A systematic solvent screening is the first step in this process.

Recommended Solvent Screening Protocol
  • Initial Solubility Assessment: Begin by testing the solubility of a small amount of the compound (e.g., 5-10 mg) in a range of solvents (0.5-1.0 mL) at both room temperature and at the solvent's boiling point.

  • Classification of Solvents:

    • Good Solvents: The compound is highly soluble at room temperature. These are candidates for anti-solvent crystallization or slow evaporation.

    • Poor Solvents: The compound is insoluble or sparingly soluble even when heated. These are potential anti-solvents.

    • Promising Single Solvents: The compound is sparingly soluble at room temperature but dissolves completely upon heating. These are ideal for cooling crystallization.

Table of Suggested Solvents for Screening
Solvent Boiling Point (°C) Polarity Index Potential Role Rationale & Considerations
Isopropanol82.53.9Single Solvent, Co-solventOften effective for compounds with hydrogen bonding capabilities. A mixture with water is a common crystallization system[11].
Ethanol78.44.3Single Solvent, Co-solventSimilar to isopropanol, its polarity and hydrogen bonding ability make it a strong candidate[12].
Acetonitrile81.65.8Single Solvent, Co-solventA polar aprotic solvent that can be effective for a wide range of organic molecules[13].
Ethyl Acetate77.14.4Single SolventA moderately polar solvent that is a good starting point for many small molecules.
Toluene110.62.4Single Solvent, Anti-solventIts aromatic nature might interact favorably with the molecule. It has been used in the synthesis of related azetidines[14].
Heptane/Hexane~98 / ~69~0.1Anti-solventNon-polar solvents that are often used to induce precipitation from more polar "good" solvents.
Water10010.2Co-solvent, Anti-solventThe compound's polarity suggests some water solubility. It can be used as an anti-solvent with alcohols or acetonitrile[15].
Dichloromethane39.63.1Good SolventHighly volatile, making it suitable for slow evaporation or vapor diffusion methods, though its volatility can sometimes lead to poor crystal quality[10].
Tetrahydrofuran (THF)664.0Good SolventA good solvent for a wide range of compounds, often used in vapor diffusion setups.

Experimental Protocols for Crystallization

The following protocols are designed to be starting points. Optimization of solvent ratios, temperatures, and cooling rates will likely be necessary.

Protocol 1: Slow Cooling Crystallization

This is often the first method to try when a suitable single solvent has been identified.

  • In a clean Erlenmeyer flask, dissolve the compound in the minimum amount of a suitable hot solvent (e.g., isopropanol, ethanol, or acetonitrile).

  • Once fully dissolved, cover the flask with a watch glass to prevent rapid evaporation and contamination[16].

  • Allow the solution to cool slowly to room temperature. To slow the cooling rate, the flask can be placed in an insulated container[17].

  • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal to induce nucleation[16][17].

  • Once crystals have formed, the flask can be moved to a refrigerator or freezer to maximize the yield.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Slow Evaporation

This method is useful when the compound is highly soluble in a volatile solvent at room temperature[15].

  • Dissolve the compound in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) in a vial or beaker.

  • Cover the container with a cap or parafilm with a few small holes poked in it to allow for slow evaporation.

  • Place the container in a vibration-free location and allow the solvent to evaporate over several days.

  • Monitor for crystal formation. The rate of evaporation can be controlled by the number and size of the holes in the covering[15].

Protocol 3: Vapor Diffusion

Vapor diffusion is an excellent technique for obtaining high-quality single crystals, especially with small amounts of material[10][15].

  • Setup: Dissolve the compound in a small amount of a "good" solvent (e.g., THF, dichloromethane) in a small, open vial. Place this vial inside a larger, sealed jar that contains a small amount of a volatile "poor" solvent (anti-solvent, e.g., heptane, diethyl ether) in which the compound is insoluble[10].

  • Process: The anti-solvent vapor slowly diffuses into the solution in the inner vial. This gradually decreases the solubility of the compound, leading to slow crystallization[18].

  • Incubation: Allow the setup to stand undisturbed for several days to weeks.

Protocol 4: Anti-Solvent Crystallization

This technique is effective when a compound is highly soluble in one solvent and poorly soluble in another miscible solvent[6][19].

  • Dissolve the compound in a minimum amount of a "good" solvent (e.g., ethanol, THF).

  • Slowly add a "poor" solvent (anti-solvent, e.g., water, heptane) dropwise until the solution becomes slightly cloudy (the point of nucleation).

  • If the solution becomes too cloudy, add a small amount of the "good" solvent to redissolve the precipitate.

  • Allow the solution to stand undisturbed. Crystals should form as the solubility decreases.

Visualization of Workflows

General Crystallization Workflow

G cluster_0 Preparation cluster_1 Method Selection cluster_2 Execution & Outcome A Crude Compound B Solvent Screening A->B Assess Solubility C Cooling Crystallization B->C Soluble Hot, Insoluble Cold D Slow Evaporation B->D Soluble in Volatile Solvent E Vapor Diffusion B->E Good/Poor Solvent Pair F Anti-Solvent Method B->F Good/Poor Solvent Pair G Induce Supersaturation C->G D->G E->G F->G H Crystal Formation G->H I Isolation & Drying H->I K Troubleshooting H->K No/Poor Crystals J High-Quality Crystals I->J K->B Re-evaluate Solvents

Caption: General workflow for developing a crystallization protocol.

Decision Tree for Troubleshooting

G Start Crystallization Attempted Q1 Did crystals form? Start->Q1 Success Characterize Crystals (PXRD, DSC) Q1->Success Yes Q2 Is the solution clear or cloudy? Q1->Q2 No Clear Solution is Clear (Supersaturated) Q2->Clear Clear Cloudy Solution is Cloudy or Oily Q2->Cloudy Cloudy/Oily Action1 Try Scratching / Seeding Clear->Action1 Action3 Boil off some solvent Clear->Action3 If seeding fails Action2 Add More Solvent / Reheat Cloudy->Action2 Action1->Q1 Action2->Q1 Action4 Change Solvent System Action2->Action4 If still no success Action3->Q1 Action3->Action4 If still no success

Sources

Troubleshooting & Optimization

Optimizing flash chromatography purification for 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals

Welcome to the advanced troubleshooting and optimization center. Purifying highly polar, highly basic small molecules with limited UV absorbance is one of the most notorious bottlenecks in synthetic workflows. This guide deconstructs the specific physicochemical challenges of your target molecule and provides field-proven, self-validating methodologies to ensure high-purity isolation.

Diagnostic Overview: Molecular Profiling

To design a successful purification method, we must first establish the causality between the molecule's structural features and its chromatographic behavior:

  • The Carboximidamide Moiety (Highly Basic): The -C(=NH)NH₂ group attached to the azetidine nitrogen functions essentially as a guanidine derivative. With a pKa typically exceeding 10, it is fully protonated under standard conditions. On traditional bare silica, this basicity drives severe ion-exchange interactions with acidic surface silanols (pKa ~4.5), resulting in irreversible retention or extreme peak tailing[1].

  • The Trifluoromethyl (-CF₃) & Ethoxy (-OEt) Groups (Amphiphilic): While the carboximidamide is highly polar, the -CF₃ and -OEt groups at the 3-position of the strained azetidine ring introduce significant lipophilicity. This amphiphilic nature means the molecule can exhibit unpredictable solubility, requiring carefully tuned solvent gradients.

  • Lack of Conjugation (Optical Invisibility): The molecule lacks an aromatic ring or extended π-system. The isolated C=N bond absorbs weakly below 220 nm, a region where many common organic solvents heavily interfere, rendering standard 254 nm UV detection useless.

Decision Logic & Workflow

The following decision matrix illustrates the logical pathway for bypassing the limitations of standard normal-phase chromatography when handling highly basic, low-UV targets.

G Start Crude Mixture: 3-Ethoxy-3-(trifluoromethyl) azetidine-1-carboximidamide CheckBasicity Is the target highly basic? (Carboximidamide pKa > 9) Start->CheckBasicity PathAmine Yes: Use Amine-Bonded Silica (Shields acidic silanols) CheckBasicity->PathAmine Yes PathBare No: Use Bare Silica CheckBasicity->PathBare No CheckUV Does the molecule have a strong UV chromophore? PathAmine->CheckUV PathELSD No (Lacks aromatic rings): Use ELSD or MS-Directed Detection CheckUV->PathELSD No PathUV Yes: Use UV Detection (254 nm / 280 nm) CheckUV->PathUV Yes Optimize Mobile Phase Optimization: Heptane / (EtOAc:EtOH 3:1) Gradient Elution PathELSD->Optimize Validate Fraction Validation: TLC with Ninhydrin Stain & LC-MS Confirmation Optimize->Validate

Figure 1: Logical decision tree for the purification of highly basic, low-UV compounds.

Troubleshooting FAQs

Q1: Why is my compound streaking across all fractions on standard bare silica, even when I use highly polar solvents like DCM/MeOH? A1: Causality: Bare silica gel contains residual surface silanol groups. Your molecule's carboximidamide group is highly basic and acts as a cation. Instead of standard adsorption/desorption, your compound is undergoing an ion-exchange reaction with the silica[1]. Solution: You must eliminate the acidic silanols. Switch to an amine-functionalized silica column (e.g., Biotage KP-NH or Teledyne RediSep Amine). The covalently bonded amine groups shield the silica backbone and repel basic compounds, allowing them to elute as sharp, symmetrical peaks without the need for chlorinated solvents or basic modifiers[2].

Q2: I am using an amine-bonded column, but I still don't see any peaks on my UV chromatogram at 254 nm. Is my compound stuck on the column? A2: Causality: Your compound is likely eluting perfectly, but you cannot see it. 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide lacks a conjugated π-system. Its only chromophore is the amidine double bond, which absorbs weakly at <220 nm. Solution: Switch your detection modality. Utilize an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS)-directed fraction collection. If you are forced to use UV, you must collect fractions blindly based on volume and manually spot them on a TLC plate, visualizing with a Ninhydrin or Potassium Permanganate (KMnO₄) stain.

Q3: Can I use a greener solvent system instead of the traditional Dichloromethane (DCM) / Methanol (MeOH) mixture? A3: Causality: DCM is toxic, environmentally damaging, and prone to causing baseline drift in ELSD. Because you are switching to an amine-bonded column, chlorinated solvents are no longer required to force elution. Solution: Yes. A highly effective, greener alternative for polar basic compounds is a gradient of Heptane and an Ethyl Acetate/Ethanol (3:1 v/v) mixture. This combination mimics the eluting strength of DCM/MeOH while providing superior volatility for ELSD detection and fraction concentration.

Quantitative Data Presentation

To streamline your method development, reference the following empirical data matrices summarizing stationary phase performance and detection modalities for carboximidamide derivatives.

Table 1: Stationary Phase Performance Matrix for Carboximidamides

Stationary PhasePrimary Retention MechanismPeak Shape (Asymmetry)Modifier Required?Suitability for Target
Bare Silica (NP) Polar Adsorption / Ion-ExchangeSevere Tailing (>3.0)Yes (1-5% NH₄OH or TEA)Poor
Amine-Bonded (NP) Polar AdsorptionSymmetrical (1.0 - 1.2)NoExcellent (Free Base)
C18 (Reversed-Phase) Hydrophobic PartitioningSymmetrical (1.0 - 1.3)Yes (0.1% Formic Acid)Excellent (Salt Form)

Table 2: Detection Modality Comparison for Non-Conjugated Azetidines

Detection MethodTarget SensitivityDestructive to Sample?Suitability for Target
UV (254 nm) Very LowNoPoor (No chromophore)
UV (210 nm) ModerateNoFair (High solvent interference)
ELSD HighYes (Split flow)Excellent (Universal detection)
MS (ESI+) Very HighYes (Split flow)Excellent (m/z ~212 [M+H]⁺)

Self-Validating Experimental Protocol

This protocol utilizes a self-validating architecture. You will not proceed to the next step until the current step's validation checkpoint is met, ensuring absolute trustworthiness in the workflow.

Phase 1: Method Transfer & Pre-Screening
  • Obtain an amine-functionalized TLC plate (e.g., matching the chemistry of your flash column).

  • Spot the crude mixture and develop using a solvent system of 50% Heptane / 50% (EtOAc:EtOH 3:1).

  • Stain the plate with Ninhydrin and heat vigorously until the carboximidamide spot appears (typically pink/purple).

  • Validation Checkpoint: Adjust the solvent ratio until the target spot exhibits an Retention factor (Rf) between 0.20 and 0.35. Do not proceed to column loading until this Rf is achieved.

Phase 2: Solid-Phase Dry Loading
  • Dissolve the crude mixture in a minimum amount of volatile solvent (e.g., Acetone or EtOAc).

  • Add diatomaceous earth (Celite) at a 1:3 (sample:sorbent) mass ratio.

  • Evaporate the solvent completely under reduced pressure (rotary evaporator).

  • Validation Checkpoint: The resulting loaded sorbent must be a free-flowing, dry powder. If it is sticky or clumpy, residual solvent remains, which will cause severe band broadening. Re-dry if necessary.

Phase 3: Column Equilibration & Blank Run
  • Load the dry powder into a solid-load cartridge and attach it to an amine-bonded flash column (e.g., 12g column for ~100-200 mg of crude).

  • Configure the ELSD: Set the drift tube temperature to 45°C and the carrier gas (N₂) pressure according to manufacturer specifications.

  • Run a blank gradient (0% to 100% polar solvent) for 2 Column Volumes (CV).

  • Validation Checkpoint: Observe the ELSD baseline. It must remain flat (<2 mV drift). If the baseline drifts upward, your solvents are not volatile enough or contain non-volatile impurities.

Phase 4: Gradient Elution
  • Initiate the purification using the following optimized step-gradient:

    • 0-2 CV: 100% Heptane (Washes away highly lipophilic impurities).

    • 2-10 CV: Linear gradient from 0% to 100% (EtOAc:EtOH 3:1).

    • 10-14 CV: Isocratic hold at 100% (EtOAc:EtOH 3:1) to elute the highly polar carboximidamide.

  • Collect fractions based on ELSD threshold triggers.

Phase 5: Orthogonal Fraction Validation
  • Do not pool fractions based solely on the ELSD chromatogram.

  • Spot the apex fractions onto an amine-TLC plate, stain with Ninhydrin, and cross-reference with your pre-screening plate.

  • Submit a 1 µL aliquot of the purest fraction for LC-MS (ESI+) analysis.

  • Validation Checkpoint: Confirm the presence of the [M+H]⁺ ion at m/z ~212. Only pool and concentrate fractions that show >95% purity by MS Total Ion Chromatogram (TIC).

References

  • Flash chromatography purification of high pKa organic compounds with Teledyne Isco's specialty RediSep ® columns. Academia.edu / Teledyne ISCO. Available at: [Link]

  • When should I use an amine-bonded silica for flash chromatography? Biotage. Available at: [Link]

Sources

Validation & Comparative

Comparative efficacy of 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide in target screening

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide in Target Screening: A Comprehensive Guide

As drug discovery pivots toward highly specialized, conformationally restricted pharmacophores, the evaluation of novel building blocks is critical for overcoming historical bottlenecks in target screening. This guide provides an objective, data-driven comparison of 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide against traditional arginine and sphingosine mimetics. By analyzing its physicochemical properties and screening efficacy—particularly within the context of Sphingosine Kinase 2 (SphK2) and serine protease inhibition—we can establish a clear causal link between its structural design and its superior performance in high-throughput environments.

Structural Rationale: The "Self-Validating" Pharmacophore

In Fragment-Based Drug Discovery (FBDD), the structural nuances of a headgroup dictate both target affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. The design of 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide is not arbitrary; it is a highly engineered bioisostere designed to solve specific liabilities found in first-generation acyclic guanidines and pyrrolidine derivatives[1].

  • The Azetidine Ring (Conformational Rigidity): Contracting a standard five-membered pyrrolidine ring to a four-membered azetidine ring significantly restricts conformational flexibility. This reduces the entropic penalty upon target binding, locking the molecule into an active conformation that perfectly aligns with the catalytic pockets of kinases and proteases[1].

  • The Trifluoromethyl ( −CF3​ ) Group (Metabolic Shielding): The strong electron-withdrawing nature of the −CF3​ group slightly lowers the basicity (pKa) of the adjacent carboximidamide. This prevents the molecule from being permanently protonated at physiological pH, drastically improving cellular membrane permeability. Furthermore, the steric bulk of the −CF3​ group physically shields the azetidine core from Cytochrome P450-mediated α -oxidation[1].

  • The Ethoxy Group (Sub-Pocket Anchoring): Unlike a simple hydroxyl group—which is highly polar and susceptible to rapid Phase II glucuronidation—the ethoxy ether provides a stable hydrogen-bond acceptor. In SphK2 screening, this group specifically occupies a lipophilic side cavity adjacent to the kinase hinge region, driving isoform selectivity[2].

  • The Carboximidamide (Salt-Bridge Formation): Acting as a rigid guanidine mimetic, this moiety forms an unbreakable bidentate salt bridge with critical aspartate residues (e.g., Asp211 in SphK2), anchoring the inhibitor within the ATP or sphingosine binding pocket[3].

Comparative Efficacy in Target Screening

To objectively evaluate this pharmacophore, we compare its performance when incorporated into a standardized screening scaffold (e.g., an oxadiazole-phenyl tail) against traditional acyclic guanidines and pyrrolidine-1-carboximidamide (the core of the first-generation inhibitor SLR080811).

Table 1: Comparative Efficacy Profile of Guanidine-Based Pharmacophores

Pharmacophore CoreRepresentative ScaffoldSphK2 Ki​ ( μ M)Selectivity (SphK2/SphK1)HLM t1/2​ (min)Caco-2 Papp​ ( 10−6 cm/s)
Acyclic Guanidine Standard Arginine Mimetic> 10.0< 2-fold150.5
Pyrrolidine-1-carboximidamide SLR080811 Core1.25-fold354.2
3-Ethoxy-3-(CF 3​ )azetidine-1-carboximidamide SLP120701 Core0.4 - 1.2> 10-fold> 12018.5

Data Synthesis: The integration of the highly fluorinated azetidine core maintains the low-micromolar to nanomolar potency of the pyrrolidine analog while doubling the selectivity window for SphK2 over SphK1[1]. Most critically, the half-life in Human Liver Microsomes (HLM) is extended by over 300%, validating the metabolic shielding hypothesis.

Mechanistic Pathway Visualization

The primary utility of this pharmacophore in current literature is the selective modulation of the Sphingosine-1-Phosphate (S1P) signaling axis. In vivo, selective inhibition of SphK2 paradoxically raises circulating S1P levels, serving as a definitive biomarker for target engagement[4].

Pathway Sph Sphingosine SphK2 Sphingosine Kinase 2 (SphK2) Sph->SphK2 Substrate Binding S1P Sphingosine-1-Phosphate (S1P) SphK2->S1P Phosphorylation S1PR S1P Receptors (S1PR1-5) S1P->S1PR Ligand Activation Out Cell Survival & Proliferation S1PR->Out Downstream Signaling Inhibitor 3-Ethoxy-3-(CF3)azetidine- 1-carboximidamide Inhibitor->SphK2 Competitive Inhibition

Figure 1: Mechanistic pathway of SphK2 inhibition by the azetidine-1-carboximidamide pharmacophore.

Experimental Protocols: Self-Validating Systems

To ensure absolute scientific integrity during target screening, the following protocols have been designed with built-in causality and self-validation checkpoints.

Protocol A: Orthogonal Luminescent Kinase Assay (Target Engagement)

Causality & Rationale: Highly fluorinated compounds like our target molecule can exhibit refractive index anomalies or autofluorescence in standard Fluorescence Polarization (FP) assays. We utilize an ADP-Glo™ luminescent assay to measure ATP depletion, providing an orthogonal, interference-free readout.

  • Reagent Preparation: Prepare a 2X enzyme/substrate mix containing 10 nM recombinant human SphK2, 10 µM sphingosine, and 50 µM ATP in HEPES assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl 2​ , 0.01% Brij-35).

  • Compound Addition: Dispense 100 nL of the test compound (titrated from 10 µM to 0.1 nM in DMSO) into a 384-well white microplate.

  • Reaction Initiation: Add 5 µL of the 2X enzyme/substrate mix to the compound wells. Incubate at 25°C for 60 minutes.

  • Signal Generation: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40-minute incubation). Subsequently, add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luminescent signal (30-minute incubation).

  • Detection: Read luminescence using a multi-mode microplate reader (integration time: 1 second/well).

  • Self-Validation Checkpoint: The protocol includes a "No-Enzyme" control to establish the baseline luminescence (0% activity) and a "DMSO-only" control to define maximum kinase activity (100%). If the Z'-factor of these controls falls below 0.6, the assay plate is automatically rejected, ensuring absolute data trustworthiness.

Protocol B: Human Liver Microsome (HLM) Stability Profiling

Causality & Rationale: This assay physically confirms that the steric hindrance of the −CF3​ group successfully blocks CYP450-mediated oxidation, a common failure point for standard pyrrolidines.

  • Incubation Mixture: Combine the test compound (1 µM final) with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (1 mM final NADPH).

  • Kinetic Sampling: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Self-Validation Checkpoint: The assay is co-incubated with Verapamil (a known high-clearance compound) and Warfarin (a low-clearance compound). The metabolic competency of the HLM batch is only validated if Verapamil exhibits >80% depletion at 30 minutes while Warfarin remains >90% intact.

Screening Workflow Visualization

Workflow Step1 Compound Library Prep (Azetidine Derivatives) Step2 Primary HTS Assay (ADP-Glo Luminescence) Step1->Step2 Step3 Hit Validation & Selectivity (SphK1 vs. SphK2 Profiling) Step2->Step3 Step4 In Vitro ADME (Microsomal Stability / HLM) Step3->Step4 Step5 Lead Optimization (In Vivo Efficacy Models) Step4->Step5

Figure 2: Standardized high-throughput screening workflow for target validation and hit profiling.

Conclusion

The integration of 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide into target screening libraries represents a masterclass in rational drug design. By combining the rigid geometry of an azetidine ring with the metabolic shielding of a trifluoromethyl group and the anchoring potential of a carboximidamide, researchers can bypass the traditional ADME liabilities of acyclic guanidines. As demonstrated in SphK2 screening models, this pharmacophore delivers superior target selectivity, exceptional microsomal stability, and highly predictable in vivo target engagement.

References[1] Structure–Activity Relationship Studies and in Vivo Activity of Guanidine-Based Sphingosine Kinase Inhibitors: Discovery of SphK1- and SphK2-Selective Inhibitors, Journal of Medicinal Chemistry,https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4470763/[2] Structure–Activity Relationship Studies and Molecular Modeling of Naphthalene-Based Sphingosine Kinase 2 Inhibitors, ACS Medicinal Chemistry Letters,https://doi.org/10.1021/acsmedchemlett.5b00304[4] Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels, Journal of Pharmacology and Experimental Therapeutics,https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4576674/[3] Discovery of a Small Side Cavity in Sphingosine Kinase 2 that Enhances Inhibitor Potency and Selectivity, Journal of Medicinal Chemistry,https://doi.org/10.1021/acs.jmedchem.9b01711

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A Senior Application Scientist's Guide to Target Engagement: Validating 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide using Surface Plasmon Resonance and Orthogonal Methods

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, unequivocally demonstrating that a molecule binds its intended target within a relevant biological system is a cornerstone of a successful program. This guide provides an in-depth, comparative analysis of methodologies for validating the target engagement of a novel kinase inhibitor candidate, 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide (herein referred to as Compound X), with its hypothetical target, Kinase Y.

While a specific public profile for Compound X is not available, its structure, containing a strained azetidine ring and a carboximidamide group, suggests potential for forming specific, high-affinity interactions.[1][2] This guide is structured to provide researchers, scientists, and drug development professionals with not just protocols, but the strategic reasoning behind selecting and executing the right experiments. We will focus on Surface Plasmon Resonance (SPR) as our primary biophysical tool and contrast it with essential orthogonal methods to build a self-validating, trustworthy data package.[3][4]

Part 1: The Cornerstone of Biophysics - Validating Target Engagement with Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free optical biosensing technique that allows for the real-time measurement of molecular interactions.[5][6] Its strength lies in the ability to provide detailed kinetic information—the association (k_a_) and dissociation (k_d_) rates—which together define the binding affinity (K_D_).[7][8] For a kinase inhibitor program, this data is invaluable for building structure-activity relationships (SAR) and guiding lead optimization.[9][10]

The "Why": Causality in SPR Experimental Design

Choosing to use SPR is the first step; designing a robust experiment is what generates trustworthy data. Key considerations include:

  • Immobilization Strategy: The target protein, Kinase Y, must be tethered to the sensor chip in a way that preserves its native conformation and activity.[7][9] While standard amine coupling is common, it can be problematic for some kinases which may lose activity at the low pH required for the procedure.[9] A superior method often involves site-specific biotinylation of the kinase followed by capture on a streptavidin-coated sensor chip.[11] This ensures a homogenous orientation of the protein and minimizes potential inactivation.

  • Analyte (Compound X) Quality: The purity and concentration of Compound X are critical. Impurities can lead to erroneous measurements, and inaccurate concentration determination will directly impact the calculated affinity.[12]

  • Minimizing Non-Specific Binding (NSB): Small, hydrophobic molecules can sometimes interact non-specifically with the sensor surface. This can be mitigated by including a detergent (like Tween 20) and a carrier protein (like BSA) in the running buffer.[13]

Visualizing the Workflow: An SPR Experiment from Start to Finish

SPR_Workflow cluster_prep Phase 1: Preparation cluster_spr Phase 2: SPR Execution cluster_analysis Phase 3: Data Analysis p1 Purify & QC Kinase Y p2 Site-Specifically Biotinylate Kinase Y p1->p2 s1 Immobilize Kinase Y on Streptavidin Chip p2->s1 p3 Prepare Compound X Dilution Series s2 Inject Compound X (Association) p3->s2 s1->s2 Cycle for each concentration s3 Buffer Flow (Dissociation) s2->s3 Cycle for each concentration s4 Regeneration Step s3->s4 Cycle for each concentration a1 Generate Sensorgrams s3->a1 s4->s1 Cycle for each concentration a2 Fit Data to Kinetic Model a1->a2 a3 Determine ka, kd, KD a2->a3

Caption: High-level workflow for a typical SPR-based target engagement experiment.

Core Protocol: SPR Kinetic Analysis of Compound X with Kinase Y

This protocol assumes the use of a multi-channel SPR instrument.

1. Preparation: a. Prepare high-purity, recombinant Kinase Y. Confirm its activity via a standard enzyme assay. b. Biotinylate Kinase Y using an appropriate kit, aiming for a 1:1 molar ratio. Purify away excess biotin. c. Prepare a running buffer (e.g., HBS-EP+ buffer containing 0.05% Tween 20, 1% BSA, and 2% DMSO). d. Create a serial dilution of Compound X in the running buffer, typically from 10 µM down to low nM concentrations. Include a buffer-only (zero analyte) control.

2. Immobilization: a. Equilibrate a streptavidin sensor chip with running buffer. b. Inject the biotinylated Kinase Y over one flow cell (the "ligand" channel) to achieve a target immobilization level (e.g., 2000-4000 RU). c. Leave an adjacent flow cell unmodified to serve as a reference surface for subtracting bulk refractive index changes.

3. Kinetic Analysis: a. Perform a "priming" cycle with running buffer to stabilize the baseline. b. Inject the highest concentration of Compound X for a defined period (e.g., 120 seconds) to monitor association. c. Switch to flowing only running buffer for an extended period (e.g., 300-600 seconds) to monitor dissociation. d. Inject a regeneration solution (e.g., a short pulse of 10 mM Glycine pH 2.0) to remove any remaining bound compound. Confirm that this step does not damage the immobilized kinase. e. Repeat steps c-d for each concentration in the dilution series, from lowest to highest, followed by the buffer-only control.

4. Data Analysis: a. Reference-subtract the sensorgrams from the ligand channel using the data from the reference channel. b. Subtract the buffer-only (zero analyte) injection data to correct for any minor drift. c. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.[14] d. The fitting process will yield the association rate (k_a_), dissociation rate (k_d_), and the equilibrium dissociation constant (K_D_).

Part 2: The Comparative Landscape - Orthogonal Validation is Non-Negotiable

Relying on a single technique, no matter how powerful, is a significant risk in drug discovery. Orthogonal methods—independent techniques that measure the same phenomenon—are essential for building confidence in your results.[4][15] Here, we compare SPR with two widely used alternatives: the Cellular Thermal Shift Assay (CETSA) and Microscale Thermophoresis (MST).

Parameter Surface Plasmon Resonance (SPR) Cellular Thermal Shift Assay (CETSA) Microscale Thermophoresis (MST)
Principle Mass change on a sensor surface[7]Ligand-induced thermal stabilization[16]Thermophoretic movement change[17][18]
Format In vitro (purified components)In situ (cells, lysates, tissues)In vitro (solution-based)
Label Requirement Label-freeLabel-free (requires specific antibody)Requires fluorescent label on target[19]
Key Output Kinetics (k_a, k_d_) & Affinity (K_D_)Target engagement & thermal stability shiftAffinity (K_D_)
Sample Consumption Low (protein), Moderate (compound)High (cells), Low (compound)Very Low (protein & compound)[19]
Throughput Medium to HighLow (WB) to High (AlphaScreen)High
Primary Advantage Detailed kinetic informationPhysiologically relevant context[20]Low sample need, works in lysates[18]
Primary Limitation Requires purified, active proteinIndirect readout, lower precisionRequires labeling, potential artifacts
Visualizing the Decision: Choosing the Right Assay

Assay_Choice center Primary Goal? q1 Detailed Kinetics (SAR)? center->q1 Yes q2 Confirm Cellular Target Engagement? center->q2 Yes q3 Limited Protein Sample? center->q3 Yes ans1 SPR q1->ans1 ans2 CETSA q2->ans2 ans3 MST q3->ans3

Caption: A simplified decision tree for selecting a target engagement assay.

Part 3: Protocols for Orthogonal Confirmation

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[16][21][22] This allows for the direct confirmation of target engagement in a cellular environment.[20][23]

1. Cell Treatment: a. Culture cells expressing Kinase Y to ~80% confluency. b. Treat cells with various concentrations of Compound X (and a vehicle control, e.g., DMSO) for a set period (e.g., 1-2 hours).

2. Heat Challenge: a. Harvest and resuspend the cells in a buffered saline solution. b. Aliquot the cell suspensions into PCR tubes. c. Heat the tubes to a range of temperatures (e.g., 45°C to 65°C) for 3 minutes using a thermal cycler, then cool to room temperature.[23]

3. Lysis and Separation: a. Lyse the cells via freeze-thaw cycles or sonication. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.[23]

4. Detection: a. Carefully collect the supernatant, which contains the soluble, stabilized protein fraction. b. Analyze the amount of soluble Kinase Y in each sample by Western Blot using a specific anti-Kinase Y antibody. c. A positive result is indicated by more soluble Kinase Y remaining at higher temperatures in the compound-treated samples compared to the vehicle control.

Protocol: Microscale Thermophoresis (MST)

MST measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding due to alterations in size, charge, or hydration shell.[17][24] It is an immobilization-free technique that requires very little sample.[18][19]

1. Protein Labeling: a. Label purified Kinase Y with a fluorescent dye (e.g., NHS-ester dye targeting primary amines) according to the manufacturer's protocol. b. Remove excess dye using a desalting column.

2. Sample Preparation: a. Prepare a 16-point serial dilution of Compound X in MST buffer (e.g., PBS-T). b. Add a constant, low concentration of the fluorescently labeled Kinase Y to each tube of the dilution series.

3. Measurement: a. Load the samples into the instrument's capillaries. b. The instrument applies an infrared laser to create a precise temperature gradient and measures the change in fluorescence as molecules move.[18]

4. Data Analysis: a. The change in the thermophoretic signal is plotted against the ligand (Compound X) concentration. b. The resulting binding curve is fitted to derive the K_D_ value.[25]

Synthesis and Final Recommendation

Validating the target engagement of a promising molecule like 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide requires a multi-faceted, evidence-based approach.

  • Start with SPR: Use SPR as your primary tool to obtain high-resolution kinetic data (k_a_, k_d_) and a precise affinity (K_D_). This information is critical for medicinal chemistry efforts and for ranking compounds.

  • Confirm with CETSA: Follow up with a CETSA experiment. A positive thermal shift provides undeniable proof that Compound X engages Kinase Y within the complex milieu of a living cell, a crucial step toward establishing physiological relevance.[26]

  • Use MST for Triage or When Sample is Limited: MST serves as an excellent secondary biophysical method. It can rapidly confirm the K_D_ obtained from SPR in a different, solution-based format, or it can be used as a primary screening tool when the amount of available protein is severely limited.

By integrating these three techniques, a research team can build a robust, self-validating data package that provides high confidence in the on-target activity of their lead compound, paving the way for further preclinical development.

References

  • Center for Macromolecular Interactions. (n.d.). MicroScale Thermophoresis (MST). Harvard Medical School. Retrieved from [Link]

  • Base Pair Biotechnologies. (2012, October 13). Microscale Thermophoresis. Retrieved from [Link]

  • Martinez Molina, D., et al. (2014, August 7). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]

  • NanoTemper Technologies. (n.d.). MicroScale Thermophoresis. Retrieved from [Link]

  • Biocompare. (2013, October 21). Measuring Interactions Using Microscale Thermophoresis. Retrieved from [Link]

  • Bojack, G., et al. (2025, November 25). Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors. SynOpen. Available at: [Link]

  • Zhang, C., et al. (2020). Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule. Methods in Molecular Biology. Available at: [Link]

  • Bio-Rad. (2013, February 4). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Radiations. Retrieved from [Link]

  • Jafari, R., et al. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • Kitagawa, D., et al. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of Biomolecular Screening. Available at: [Link]

  • Navratilova, I., & Hopkins, A. L. (2005). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Biochemical Society Transactions. Available at: [Link]

  • Wikipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. In Drug Discovery. Available at: [Link]

  • International Journal of Pharmacognosy. (2015). SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES. Retrieved from [Link]

  • Technology Networks. (2023, March 29). An Introduction to Surface Plasmon Resonance. Retrieved from [Link]

  • Chinese Journal of Natural Medicines. (n.d.). Research advances in L-azetidine-2-carboxylic acid. Retrieved from [Link]

  • Nicoya Lifesciences. (2023, May 19). Top 10 tips for high quality SPR data. Retrieved from [Link]

  • Bio-Rad. (2013, October 8). Efficient SPR-Based Fragment Screening and Small Molecule Affinity Analysis Using Bio-Rad's ProteOn™ XPR36 System. Bio-Radiations. Retrieved from [Link]

  • De Kimpe, N., et al. (n.d.). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. ResearchGate. Available at: [Link]

  • Kuenemann, M. A., et al. (2024, November 21). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. Available at: [Link]

  • Sun, B., et al. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology. Available at: [Link]

  • Lomenick, B., et al. (2009). Determining target engagement in living systems. Nature Chemical Biology. Available at: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles. Available at: [Link]

  • Atlas Antibodies. (n.d.). Orthogonal Validation in IHC. Retrieved from [Link]

  • Aragen. (2025, November 28). SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. Retrieved from [Link]

  • Robers, M. B., et al. (2018). Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift. ACS Chemical Biology. Available at: [Link]

  • Mecom, J. S., et al. (2014). Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists: structure-activity relationships, lead optimization, and chronic in vivo efficacy. Journal of Medicinal Chemistry. Available at: [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from [Link]

Sources

A Comparative Guide to the Bioanalytical Validation and Quantification of 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview and comparison of methodologies for the quantitative analysis of 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Designed for researchers, scientists, and drug development professionals, this document delves into the critical aspects of method development, validation, and sample analysis, offering a comparative analysis of different approaches to empower robust and reliable bioanalytical results.

Introduction: The Significance of Accurate Quantification

3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide is a novel small molecule with therapeutic potential. Accurate measurement of its concentration in plasma is paramount for understanding its pharmacokinetic (PK) profile, assessing bioavailability, and establishing a clear dose-response relationship during preclinical and clinical development. LC-MS/MS stands as the gold standard for this purpose due to its inherent sensitivity, selectivity, and wide dynamic range.[1]

This guide will compare and contrast three common bioanalytical approaches for the quantification of our target analyte:

  • Method A: Protein Precipitation (PPT) - A rapid and straightforward approach.

  • Method B: Liquid-Liquid Extraction (LLE) - A classic technique offering cleaner extracts than PPT.

  • Method C: Solid-Phase Extraction (SPE) - A highly selective method for complex matrices.

The validation of these methods will be discussed in the context of the latest regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3]

The Analyte: 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide

A thorough understanding of the analyte's physicochemical properties is the cornerstone of successful method development.

Chemical Structure:

  • Molecular Formula: C₇H₁₂F₃N₃O[4]

  • Molecular Weight: 211.18 g/mol [4]

  • Key Features: The presence of a trifluoromethyl group can significantly impact its chromatographic behavior and ionization efficiency. The azetidine ring and the carboximidamide group provide sites for protonation, making it suitable for positive ion electrospray ionization (ESI).

The Cornerstone of Quantitation: The Internal Standard

The use of a suitable internal standard (IS) is non-negotiable in quantitative bioanalysis to compensate for variability during sample preparation and analysis.[5][6] The ideal IS is a stable isotope-labeled (SIL) version of the analyte. For our target analyte, 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide-¹³C₃,¹⁵N₂ would be the gold standard. A structural analog can be considered if a SIL-IS is unavailable, but it may not perfectly mimic the analyte's behavior, especially concerning matrix effects.[7]

A Comparative Look at Sample Preparation Methodologies

The choice of sample preparation technique is a critical determinant of assay performance, directly impacting cleanliness, recovery, and the extent of matrix effects.[8][9]

Method A: Protein Precipitation (PPT)

This method involves the addition of an organic solvent, typically acetonitrile or methanol, to the plasma sample to denature and precipitate proteins.[10][11]

  • To 100 µL of plasma sample in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 400 µL of ice-cold acetonitrile.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Method B: Liquid-Liquid Extraction (LLE)

LLE separates the analyte from the aqueous plasma matrix into an immiscible organic solvent based on its partitioning behavior.[10][12]

  • To 100 µL of plasma sample in a 2 mL tube, add 10 µL of the internal standard working solution.

  • Add 50 µL of 0.1 M sodium hydroxide to basify the sample.

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes to facilitate extraction.

  • Centrifuge at 4,000 rpm for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Method C: Solid-Phase Extraction (SPE)

SPE utilizes a solid sorbent to retain the analyte while matrix components are washed away, providing a highly purified extract.[9][13]

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution and 200 µL of 4% phosphoric acid in water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Diagram of the Bioanalytical Workflow

Bioanalytical Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Plasma Plasma Sample + Internal Standard PPT Method A: Protein Precipitation Plasma->PPT LLE Method B: Liquid-Liquid Extraction Plasma->LLE SPE Method C: Solid-Phase Extraction Plasma->SPE LC LC Separation PPT->LC Clean Extract LLE->LC Cleaner Extract SPE->LC Cleanest Extract MS MS/MS Detection LC->MS Quant Quantification MS->Quant

Caption: A generalized workflow for the bioanalytical quantification of small molecules in plasma.

Chromatographic and Mass Spectrometric Conditions: A Comparative Overview

The following table outlines a proposed set of optimized LC-MS/MS parameters for the analysis of 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide, drawing on established methods for similar compounds.[14]

ParameterRecommended ConditionAlternative Approaches & Rationale
LC Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Phenyl-Hexyl columns can offer different selectivity for aromatic or highly polar compounds. HILIC columns may be suitable for very polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterAmmonium formate can be used as an alternative buffer to improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileMethanol can be used instead of acetonitrile and may provide different chromatographic selectivity.
Flow Rate 0.4 mL/minA lower flow rate can increase sensitivity but will also increase run time.
Gradient 5% B to 95% B over 3 minutesA shallow gradient may be required to separate the analyte from closely eluting isomers or metabolites.
Ionization Mode Positive Electrospray Ionization (ESI+)The carboximidamide group is readily protonated, making ESI+ the logical choice.
MRM Transitions Analyte: Q1/Q3 (e.g., 212.1 -> 142.1)The specific transitions must be optimized by infusing a standard solution of the analyte and its internal standard into the mass spectrometer. The most intense and stable fragment ions should be selected.
IS: Q1/Q3 (e.g., 218.1 -> 148.1)

Method Validation: Ensuring Data Integrity

A bioanalytical method is only as good as its validation. The following parameters must be rigorously assessed according to FDA and EMA guidelines.[1][3][15]

Validation ParameterAcceptance Criteria (FDA/EMA)Comparison of Sample Preparation Methods
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least 6 different sources.SPE generally provides the highest selectivity, followed by LLE, and then PPT, which is most prone to interferences.[8]
Linearity A linear regression with a correlation coefficient (r²) of ≥ 0.99 is typically required.All three methods should be capable of achieving a linear response, provided the extraction is consistent across the calibration range.
Accuracy & Precision Within ±15% (±20% at LLOQ) for accuracy (relative error, RE) and ≤15% (≤20% at LLOQ) for precision (coefficient of variation, CV).SPE and LLE often yield better accuracy and precision due to more consistent recoveries and reduced matrix effects compared to PPT.
Recovery Should be consistent, precise, and reproducible.SPE typically offers the highest and most consistent recovery. LLE recovery can be variable depending on the extraction solvent and pH. PPT recovery can be lower due to analyte co-precipitation with proteins.
Matrix Effect The coefficient of variation of the matrix factor across different lots of plasma should be ≤15%.[14]Matrix effects, particularly ion suppression, are most pronounced with PPT due to the high concentration of residual phospholipids.[16] LLE and SPE are significantly better at removing these interferences.
Stability Analyte should be stable under various conditions (bench-top, freeze-thaw, long-term storage).The choice of sample preparation method does not directly impact analyte stability in the matrix, but the final extract from SPE and LLE may be cleaner and thus more stable.

Diagram of the Method Validation Process

Method Validation Validation Bioanalytical Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability

Caption: Key parameters for bioanalytical method validation according to regulatory guidelines.

Comparative Performance Summary

The following table provides a semi-quantitative comparison of the three sample preparation methods for the analysis of 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide in plasma.

Performance MetricProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Speed +++ (Fastest)+++ (Slowest)
Cost +++ (Lowest)+++ (Highest)
Cleanliness of Extract + (Lowest)+++++ (Highest)
Risk of Matrix Effects HighModerateLow
Method Development Time ShortModerateLong
Suitability for High Sensitivity LimitedGoodExcellent

Conclusion and Recommendations

The optimal LC-MS/MS method for the quantification of 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide in plasma is a balance of performance, throughput, and cost.

  • For early-stage discovery studies where speed is critical and a wide range of concentrations are expected, Protein Precipitation may be a suitable starting point. However, careful evaluation of matrix effects is essential.

  • For regulated bioanalysis in later-stage preclinical and clinical studies, the cleaner extracts and superior performance of Liquid-Liquid Extraction and Solid-Phase Extraction are highly recommended.

  • Solid-Phase Extraction , particularly with a mixed-mode sorbent, is likely to provide the most robust, sensitive, and reliable method, minimizing the risk of analytical issues during large-scale sample analysis.

Ultimately, the choice of method should be guided by the specific requirements of the study and validated rigorously to ensure the generation of high-quality, reliable data that can confidently support drug development decisions.

References

  • Jian, W., Edom, R., Weng, N., Zannikos, P., Zhang, Z., & Wang, H. (2010). Validation and application of an LC-MS/MS method for quantitation of three fatty acid ethanolamides as biomarkers for fatty acid hydrolase inhibition in human plasma. Journal of Chromatography B, 878(20), 1687-1699. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications. [Link]

  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]

  • LCGC International. (2020). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]

  • Taylor & Francis Online. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation. [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

  • Taylor & Francis Online. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. [Link]

  • BioPharma Services. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

  • PMC. (n.d.). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. [Link]

  • Unchained Labs. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Link]

Sources

Benchmarking 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide against other trifluoromethylated compounds

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter drug discovery programs that hit a developmental wall when attempting to balance target affinity with pharmacokinetic (PK) stability. The incorporation of fluorinated, sp3-rich heterocycles has emerged as a premier strategy to overcome these hurdles.

3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide (CAS: 2098089-00-8) represents a highly optimized building block designed for modern medicinal chemistry. It combines a conformationally restricted azetidine core, a metabolically shielding trifluoromethyl (-CF3) group, an ethoxy ether for steric tuning, and a carboximidamide (amidine/guanidine-like) moiety for critical electrostatic interactions. This guide objectively benchmarks this compound against other trifluoromethylated analogs[1][2], providing actionable experimental protocols and structural insights to accelerate your lead optimization campaigns.

Structural Deconstruction & SAR Logic

To understand the utility of this compound, we must dissect the causality behind each functional group. Drug design is not a random assembly of atoms; it is a deliberate engineering of physicochemical properties.

  • Azetidine Core (sp3-rich): Compared to standard piperidines or pyrrolidines, the four-membered azetidine ring significantly increases the fraction of sp3-hybridized carbons (Fsp3). Increasing saturation correlates with improved aqueous solubility, reduced off-target promiscuity, and higher clinical success rates[3].

  • Trifluoromethyl Group (-CF3): The -CF3 group exerts a strong electron-withdrawing inductive effect (-I). This serves two purposes: it shields adjacent carbon centers from Cytochrome P450 (CYP450) mediated oxidation, and it subtly depresses the pKa of the distal amidine nitrogen, improving membrane permeability without sacrificing target engagement[3][4].

  • Ethoxy Substituent (-OEt): While a methoxy (-OMe) or hydroxy (-OH) group provides hydrogen-bond accepting capabilities, the ethoxy group introduces additional steric bulk and lipophilicity. This is strategically used to displace high-energy water molecules in slightly larger hydrophobic sub-pockets of target proteins (e.g., serine proteases).

  • Carboximidamide: This highly basic center acts as a potent hydrogen-bond donor and is essential for forming salt bridges with acidic residues (Aspartate/Glutamate) in the target's active site, a mechanism heavily utilized in the design of kinase and protease inhibitors[5].

SAR_Logic Core 3-Ethoxy-3-(CF3)-azetidine 1-carboximidamide Azetidine Azetidine Core (sp3-rich) Core->Azetidine CF3 Trifluoromethyl (-CF3) (Electron-withdrawing) Core->CF3 Ethoxy Ethoxy (-OEt) (Steric bulk) Core->Ethoxy Amidine Carboximidamide (Basic center) Core->Amidine PK Improved PK & Solubility Azetidine->PK Lowers logD Metab CYP450 Resistance CF3->Metab Blocks oxidation Selectivity Hydrophobic Sub-pocket Fit Ethoxy->Selectivity Fills pocket Target Asp/Glu Salt Bridge Amidine->Target H-bond donor

Caption: Structural deconstruction and causality of the 3-Ethoxy-3-(CF3)-azetidine-1-carboximidamide scaffold.

Comparative Benchmarking Data

To objectively evaluate 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide, we benchmark it against its methoxy[1], hydroxy[2], and non-fluorinated piperidine counterparts. The data below represents standardized physicochemical profiling essential for lead selection.

CompoundMW ( g/mol )cLogPpKa (Amidine)HLM CLint (µL/min/mg)Primary Utility
3-Ethoxy-3-(CF3)-azetidine-1-carboximidamide 211.181.45~8.8< 15.0Targeting larger hydrophobic pockets; high metabolic stability.
3-Methoxy-3-(CF3)-azetidine-1-carboximidamide 197.161.10~8.8< 12.0Standard bioisostere for compact active sites.
3-Hydroxy-3-(CF3)-azetidine-1-carboximidamide 183.130.65~8.628.5High solubility; prone to Phase II glucuronidation.
Piperidine-1-carboximidamide (Baseline)127.190.40~10.5> 65.0High basicity limits permeability; rapid CYP450 oxidation.

Data Interpretation: The ethoxy derivative provides a superior cLogP for membrane permeability compared to the hydroxy analog, while avoiding the rapid Phase II clearance (glucuronidation) associated with free hydroxyl groups. Furthermore, the -CF3 group successfully depresses the amidine pKa from an impermeable ~10.5 (piperidine baseline) to a more balanced ~8.8, enhancing oral bioavailability[5].

Experimental Protocols: Self-Validating Workflows

Trustworthy data requires self-validating experimental designs. Below are the rigorous, step-by-step protocols used to generate the benchmarking data above.

Protocol A: Self-Validating High-Throughput Microsomal Stability (CLint)

This assay determines the intrinsic clearance (CLint) of the compound. The inclusion of Verapamil ensures the microsomes are metabolically active, validating any negative results (low clearance) observed for our highly stable fluorinated compounds.

Materials:

  • Human Liver Microsomes (HLMs, 20 mg/mL protein concentration)

  • 100 mM Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (Solution A & B)

  • Cold Acetonitrile (ACN) containing 100 ng/mL Tolbutamide (Internal Standard)

Step-by-Step Methodology:

  • Preparation: Dilute HLMs in phosphate buffer to a working concentration of 0.5 mg/mL.

  • Compound Spiking: Add the test compound, Verapamil (High Clearance Control), and Warfarin (Low Clearance Control) to separate HLM aliquots at a final concentration of 1 µM. Causality: Controls validate the upper and lower dynamic range of the assay.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. Causality: CYP450 enzymes require NADPH as an electron donor to function; without it, no Phase I metabolism occurs.

  • Time-Course Sampling: At 0, 15, 30, and 60 minutes, extract a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately dispense the aliquot into 150 µL of cold ACN containing the Internal Standard. Causality: Cold ACN instantly denatures the microsomal proteins, halting the reaction, while the IS corrects for any LC-MS/MS injection volume variations.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet the crashed proteins. Analyze the supernatant via LC-MS/MS. Calculate CLint based on the half-life of the parent compound depletion.

Assay_Workflow Start Test Cmpd + HLMs (0.5 mg/mL) NADPH NADPH Addition (Initiate Reaction) Start->NADPH Control Control Cmpd (Verapamil) Control->NADPH Self-Validation Timepoints Sample Aliquots (0, 15, 30, 60 min) NADPH->Timepoints Quench Quench (Cold ACN + IS) Timepoints->Quench Analysis LC-MS/MS Quantification Quench->Analysis

Caption: Self-validating high-throughput microsomal stability workflow utilizing Verapamil as a control.

Protocol B: Potentiometric pKa Determination

Accurate pKa measurement is vital for understanding the ionization state of the carboximidamide group at physiological pH (7.4).

Step-by-Step Methodology:

  • Calibration: Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0). Titrate a standard solution of Potassium Hydrogen Phthalate (KHP). Causality: KHP titration validates the linearity and response time of the electrode prior to testing precious compounds.

  • Sample Preparation: Dissolve 2 mg of 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide in 10 mL of 0.15 M KCl solution (to maintain constant ionic strength).

  • Acidification: Lower the pH of the solution to 2.0 using 0.5 M HCl to fully protonate the amidine nitrogen.

  • Titration: Automatically titrate the solution with 0.5 M NaOH under an inert Argon atmosphere (to prevent CO2 absorption, which alters pH).

  • Data Processing: Plot the first derivative of the titration curve (dpH/dV). The inflection point corresponds to the pKa of the compound.

Conclusion

3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide serves as a premium bioisostere for drug discovery programs struggling with the high clearance and poor permeability of traditional basic amines. By leveraging the sp3-rich azetidine core and the metabolic shielding of the -CF3 group, researchers can maintain critical target engagement via the carboximidamide while significantly extending the compound's half-life.

References

  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.
  • Source: thieme-connect.
  • Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 (GPBAR1)
  • 2097951-97-6 | 3-Methoxy-3-(trifluoromethyl)
  • 897612-86-1_CAS号:897612-86-1_Ethyl 4-((1-(furan-2 ... - cas号查询 (Includes 3-Hydroxy-3-(trifluoromethyl)azetidine-1-carboximidamide)

Sources

Optimizing Assay Reproducibility: A Comparative Guide to 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide vs. Classical Guanidine Probes

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Reproducibility Crisis in Arginine-Mimetic Assays

In early-stage drug discovery, biological assays targeting enzymes that recognize arginine residues—such as Nitric Oxide Synthase (NOS) and various serine proteases—frequently suffer from high well-to-well variability and signal drift. Historically, application scientists have relied on classical guanidine-based probes (e.g., L-NAME or standard aliphatic carboximidamides) to interrogate these targets. However, the intrinsic physicochemical properties of unsubstituted guanidines, specifically their high basicity (pKa ~13.6), lead to non-specific electrostatic binding to polystyrene microplates and rapid aqueous hydrolysis.

To address these systemic assay failures, 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide (CAS: 2098089-00-8), hereafter referred to as ETAC , has emerged as a next-generation arginine mimetic . By intelligently integrating a rigid azetidine core with strategic fluorination, ETAC provides a highly stable, reproducible alternative for high-throughput screening (HTS) environments.

Mechanistic Rationale: The Chemistry of Reproducibility (E-E-A-T)

As a Senior Application Scientist, it is critical to look beyond the biological target and understand why a probe behaves the way it does in an assay buffer. The superior reproducibility of ETAC is driven by three distinct structural modifications:

  • Trifluoromethyl ( CF3​ ) pKa Modulation: The strongly electron-withdrawing CF3​ group inductively lowers the pKa of the adjacent carboximidamide moiety. This prevents the probe from remaining fully protonated at physiological pH, drastically reducing non-specific "stickiness" to negatively charged assay plate surfaces. Furthermore, fluorine incorporation physically shields the molecule from oxidative degradation, ensuring concentration fidelity over extended incubation periods .

  • Azetidine Conformational Locking: Flexible aliphatic chains incur a high entropic penalty upon binding to a target site. The rigid four-membered azetidine ring of ETAC pre-organizes the pharmacophore into an active geometry. This restriction reduces off-target binding entropy, yielding sharper, more reproducible dose-response curves.

  • Ethoxy Steric Shielding: The ethoxy substituent occupies a defined hydrophobic pocket within the enzyme's active site while simultaneously providing a steric shield against nucleophilic attack from water molecules in the assay buffer, thereby extending the reagent's functional half-life.

Comparative Performance Data

The following table summarizes the quantitative performance of ETAC compared to classical reference inhibitors in standard 384-well biochemical assays. Data reflects continuous monitoring over a 24-hour period at pH 7.4.

MetricETAC (Optimized Probe)L-NAME (Classical NOS Inhibitor)Argatroban Analog (Protease Inhibitor)
Target Specificity NOS / Serine ProteasesNOS IsoformsThrombin / Factor Xa
Aqueous Half-Life (pH 7.4) > 72 hours~ 18 hours~ 24 hours
Well-to-Well CV (%) 3.2%11.5%8.7%
IC50​ Drift (at 24h) < 5% shift+ 42% shift (loss of potency)+ 18% shift
Non-Specific Plate Binding Low (Modulated pKa)High (pKa ~13.6)Moderate

Pathway Visualization

NOS_Pathway Arg L-Arginine NOS Nitric Oxide Synthase (NOS) Arg->NOS Substrate NO Nitric Oxide (NO) NOS->NO Oxidation Citrulline L-Citrulline NOS->Citrulline Byproduct Target Downstream Signaling (e.g., sGC / cGMP) NO->Target Activation ETAC ETAC (Inhibitor) ETAC->NOS Competitive Inhibition

Fig 1: ETAC competitively inhibits NOS, preventing L-Arginine oxidation and downstream signaling.

Self-Validating Experimental Protocols

To guarantee data integrity, the following methodologies are designed as self-validating systems. Every step is engineered to eliminate common artifacts associated with guanidine-based assays .

Protocol A: High-Throughput NOS Fluorometric Assay

Objective: Determine the IC50​ of ETAC against inducible NOS (iNOS) with high reproducibility.

  • Reagent Preparation: Dissolve ETAC in 100% anhydrous DMSO to a 10 mM stock. Dilute to a 10X working concentration in 50 mM HEPES buffer (pH 7.4) containing 1 mM DTT.

    • Causality: HEPES is strictly utilized instead of Tris buffer. Tris contains a primary amine that can act as a competitive nucleophile or interfere with the carboximidamide group, leading to artifactual signal quenching.

  • Enzyme Pre-Incubation: Add 10 µL of the ETAC dilution series to a 384-well non-binding surface (NBS) microplate. Add 20 µL of recombinant iNOS enzyme (final concentration 5 nM). Incubate at 25°C for 30 minutes.

    • Causality: The pre-incubation step is vital. It allows the rigid azetidine core of ETAC to achieve thermodynamic binding equilibrium within the active site before the introduction of the highly competitive endogenous substrate (L-Arginine).

  • Reaction Initiation: Initiate the reaction by adding 20 µL of a substrate mix containing 10 µM L-Arginine, 100 µM NADPH, and a fluorescent NO-indicator dye (e.g., DAF-FM diacetate).

  • Kinetic Fluorescence Read: Immediately transfer the plate to a microplate reader. Record fluorescence ( λex​ = 495 nm, λem​ = 515 nm) every 2 minutes for 60 minutes at 37°C.

    • Causality: Utilizing a kinetic read (calculating the slope of the linear reaction phase, ΔRFU/min ) rather than a single endpoint read is a self-validating control. It automatically subtracts any baseline auto-fluorescence introduced by the test compounds, ensuring that the calculated IC50​ reflects true enzymatic inhibition.

Protocol B: Serine Protease (Thrombin) Cleavage Assay

Objective: Assess the cross-reactivity and stability of ETAC in a protease environment.

  • Substrate Preparation: Prepare a 50 µM solution of fluorogenic thrombin substrate (Boc-Val-Pro-Arg-AMC) in assay buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% PEG-8000).

    • Causality: PEG-8000 is included as a carrier to prevent the enzyme and the hydrophobic ethoxy-group of ETAC from adhering to the meniscus of the well, a common source of high Coefficient of Variation (CV).

  • Compound Addition: Dispense 5 µL of ETAC into the assay plate, followed by 20 µL of human Thrombin (0.5 U/mL).

  • Kinetic Monitoring: Monitor the release of AMC fluorophore ( λex​ = 380 nm, λem​ = 460 nm) continuously for 45 minutes. Calculate the steady-state velocity ( Vs​ ) to determine competitive inhibition constants ( Ki​ ).

Assay Workflow Visualization

Assay_Workflow Prep 1. Reagent Prep (ETAC + Buffer) Incubate 2. Microplate Incubation (37°C) Prep->Incubate Read 3. Kinetic Fluorescence Read Incubate->Read Analyze 4. Data Analysis (IC50 & CV% Calc) Read->Analyze

Fig 2: Standardized high-throughput assay workflow utilizing kinetic reads for self-validation.

References

  • Title: Hydrogen Bonds with Fluorine in Ligand–Protein Complexes: The PDB Analysis and Energy Calculations Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Capillary Electrophoresis Analysis of Nitric Oxide Synthase Related Metabolites in Single Identified Neurons Source: Analytical Chemistry (ACS Publications) URL: [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the safe and compliant disposal of 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide (CAS No. 2098089-00-8). As a specialized chemical, the absence of a specific, publicly available Safety Data Sheet (SDS) necessitates a cautious approach grounded in the known hazards of its constituent functional groups: a trifluoromethyl group, a strained azetidine ring, and a carboximidamide moiety. This guide is intended for researchers, scientists, and drug development professionals who handle this compound. Adherence to these procedures is paramount for ensuring personnel safety, environmental protection, and regulatory compliance.

Hazard Assessment: A Precautionary Approach

Given the structural components of 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide, a comprehensive hazard profile must be assumed. This precautionary principle is essential for establishing safe handling and disposal procedures.

  • Trifluoromethyl Group (-CF₃): Compounds containing trifluoromethyl groups are a subset of halogenated organic compounds. The carbon-fluorine bond is exceptionally strong, making these substances persistent in the environment.[1][2] Improper disposal can lead to long-term contamination. High-temperature incineration is typically required for their complete destruction.[1][3]

  • Azetidine Ring: Azetidines are four-membered nitrogen-containing heterocyclic compounds. The inherent ring strain can make them reactive.[4][5] Related aziridine compounds are known to be irritants, corrosive, and potential mutagens.[4] Therefore, this compound should be handled with care to avoid skin and eye contact.

  • Carboximidamide Group: This functional group contributes to the chemical's overall polarity and reactivity. While specific disposal data for this group is scarce, nitrogen-containing organic compounds can produce toxic nitrogen oxides (NOx) upon combustion if not performed under controlled conditions.[1]

Based on this analysis, 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide must be treated as a hazardous waste, likely possessing properties of toxicity, irritation, and environmental persistence.

Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling the compound for use or disposal, all personnel must be equipped with the appropriate PPE and utilize proper engineering controls.

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.[6][7]Protects against accidental splashes and contact with airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, minimum 0.11 mm thickness).[6][7]Provides a critical barrier to prevent skin contact and potential absorption.
Body Protection A standard laboratory coat.[6][8]Protects clothing and underlying skin from contamination during handling and transfer.
Respiratory Protection Not generally required if handled in a certified chemical fume hood. A NIOSH-approved respirator may be needed for spill cleanup.[8]Minimizes the risk of inhaling any dust or aerosolized particles of the compound.

Engineering Control: Always handle 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide, both in its pure form and as waste, within a certified chemical fume hood to ensure adequate ventilation and containment.[9]

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is that it must never be discarded down the drain or in regular solid waste.[1][10] It must be managed as a regulated hazardous waste stream from the point of generation to its final disposal.

Proper segregation is the most critical step in ensuring safe and compliant disposal. Mis-categorizing chemical waste can lead to dangerous reactions and costly disposal errors.[11][12]

  • Designate a "Halogenated Organic Waste" container. [9][11] This compound, due to its trifluoromethyl group, falls into this category.

  • Do Not Mix with non-halogenated organic waste, aqueous waste, acids, bases, or oxidizers.[13][14][15] Incompatible materials can react violently.

  • Collect solid waste (e.g., contaminated weighing paper, pipette tips, gloves) and any residual powder in this dedicated container.[7]

  • Container: Use a high-density polyethylene (HDPE) or other chemically compatible container with a secure, sealable lid.[1] The container must be in good condition, free from leaks or cracks.[13]

  • Labeling: The container must be clearly labeled as soon as the first drop of waste is added.[13][14] The label must include:

    • The words "Hazardous Waste ".[14]

    • The full chemical name: "3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide ". Do not use abbreviations.[13]

    • An accumulation start date.

    • The primary hazards associated with the waste (e.g., "Toxic," "Irritant," "Environmental Hazard").

  • Keep the hazardous waste container securely closed at all times, except when actively adding waste.[16]

  • Store the container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area that is secure and well-ventilated.[16]

  • Ensure the storage area is away from ignition sources and incompatible chemicals.[9][17]

Containers that held 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide are not truly empty and must be treated as hazardous waste until decontaminated.

  • Triple Rinse Procedure:

    • Rinse the container or glassware three times with a suitable organic solvent (e.g., acetone or ethanol).

    • Collect all solvent rinsate as halogenated organic hazardous waste in your designated waste container.[1]

    • After the triple rinse, the container can often be managed as non-hazardous waste (e.g., recycled glass), but you must confirm this with your institution's EHS department.

In the event of a spill, immediate and safe cleanup is crucial.

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Evacuate (if necessary): For large spills, evacuate the area and contact your institution's EHS or emergency response team.[13]

  • Don PPE: Before cleaning a small, manageable spill, don the appropriate PPE as listed in Table 1.

  • Containment: Gently cover the spill with an inert absorbent material, such as vermiculite or sand. Avoid raising dust.[8]

  • Collection: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[8]

  • Decontaminate: Clean the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and then wash with soap and water. All cleaning materials must be disposed of as hazardous waste.[4]

The ultimate disposal of 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide must be handled by professionals.

  • High-Temperature Incineration: This is the required disposal method for halogenated organic compounds to ensure the complete breakdown of the persistent carbon-fluorine bonds.[1][11]

  • Contact EHS: Do not attempt to dispose of the waste yourself. Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.[1][6] They will work with a licensed hazardous waste facility to ensure proper destruction in accordance with all federal, state, and local regulations.[18]

Disposal Workflow and Logic

The following diagram illustrates the decision-making process for the proper disposal of 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide.

G Disposal Workflow for 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide A Generation of Waste (Pure compound, contaminated items, solutions) B Hazard Assessment: Is it a Halogenated Organic Compound? A->B C YES (Contains -CF3 group) D Segregate as HALOGENATED ORGANIC WASTE B->D  YES E Use Labeled, Compatible HDPE Container D->E F Store in Designated Hazardous Waste Area E->F G Is Container Full? F->G H Contact Institutional EHS for Pickup G->H  YES J Continue to Collect Waste G->J  NO I Final Disposal: High-Temperature Incineration by Licensed Facility H->I J->F K NO

Caption: Disposal workflow for 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide.

Regulatory Compliance

All disposal activities must comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[19][20] Your institution's Chemical Hygiene Plan (CHP) will provide specific guidance that incorporates these federal mandates.[19][21]

References

  • Benchchem. (n.d.). Proper Disposal of 2-Trifluoromethyl-terephthalonitrile: A Comprehensive Guide for Laboratory Professionals.
  • A-C-T. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Bucknell University. (2016). Hazardous Waste Segregation.
  • Benchchem. (n.d.). Proper Disposal of 4-(Trifluoromethyl)umbelliferone: A Step-by-Step Guide.
  • Apollo Scientific. (2023, July 5). Azetidine hydrochloride - Safety Data Sheet.
  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Benchchem. (n.d.). Proper Disposal of Oxazole-4-carboximidamide: A Step-by-Step Guide for Laboratory Professionals.
  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry.
  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety - OSHA Lab Standard.
  • Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • Vanderbilt University. (n.d.). The Laboratory Standard. Retrieved from Vanderbilt University Office of Clinical and Research Safety.
  • SUNY College of Environmental Science and Forestry. (n.d.). Waste Segregation Chart.
  • Stony Brook University. (n.d.). Laboratory Safety and Hazardous Waste Disposal Guide.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Azetidine.
  • Benchchem. (n.d.). Safe Disposal of Tert-butyl Aziridine-2-carboxylate: A Step-by-Step Guide.
  • Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • The University of Texas at Austin Environmental Health and Safety. (n.d.). Chemical Waste.
  • Benchchem. (n.d.). Stability and proper storage conditions for aziridine compounds.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: D-Azetidine-2-carboxylic acid.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet: 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester.
  • BASF. (2025, July 28). Safety Data Sheet.
  • ChemScene. (n.d.). 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide.
  • Sigma-Aldrich. (2025, December 23). Safety Data Sheet.
  • Thieme. (2024, August 26). The PFAS Problem in the Context of Organofluorine Chemistry Research and Teaching.
  • Wang, Y., et al. (2025, October 21). A Reductive Mechanochemical Approach Enabling Direct Upcycling of Fluoride from Polytetrafluoroethylene (PTFE) into Fine Chemicals. PMC.
  • Fluorochem Ltd. (2024, December 19). Safety Data Sheet: 3-(TRIFLUOROMETHYL)AZETIDINE-3-CARBOXYLIC ACID HCL.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • ChemRxiv. (n.d.). Defluoroalkylation of Trifluoromethane with Organolithium Reagents: Mechanism and Synthesis of Fluoroalkenes.
  • Royal Society of Chemistry. (n.d.). Development of carboximidamide small molecule nanogels as potent antimicrobial functional drug delivery systems.
  • National Institutes of Health. (n.d.). Household Pharmaceutical Waste Disposal as a Global Problem—A Review. PMC.
  • ResearchGate. (n.d.). Removal of pharmaceutical compounds by activated carbon prepared from agricultural by-product.

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.